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  • Product: 5-(Methylsulfanyl)pyridin-3-OL
  • CAS: 910649-52-4

Core Science & Biosynthesis

Foundational

Elucidating the Molecular and Metabolic Mechanism of Action of 5-(Methylsulfanyl)pyridin-3-ol: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Fragment-Based Drug Discovery (FBDD) & Medicinal Chemistry Executive Summary In modern drug discovery, the "mechanism of action" (MoA) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Fragment-Based Drug Discovery (FBDD) & Medicinal Chemistry

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of a small molecule extends beyond its macroscopic phenotypic effect; it begins at the sub-molecular level with the physicochemical behavior of its constituent fragments. 5-(Methylsulfanyl)pyridin-3-ol (CAS: 910649-52-4) is a highly privileged, functionally dense pharmacophore. While not a standalone therapeutic, it serves as a critical building block whose distinct molecular mechanisms—specifically its hydrogen-bonding dynamics, bioisosteric properties, and predictable metabolic pathways—dictate the target engagement and pharmacokinetic profiles of the complex drug candidates it constructs.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual MoA of 5-(methylsulfanyl)pyridin-3-ol: its Pharmacodynamic (Target Engagement) Mechanism and its Pharmacokinetic (Metabolic) Mechanism . Furthermore, we detail self-validating experimental workflows required to evaluate this fragment in a laboratory setting.

Pharmacodynamic Mechanism: Target Engagement & Bioisosterism

The structural architecture of 5-(methylsulfanyl)pyridin-3-ol (5-MSPO) combines an electron-deficient heteroaromatic ring with two distinct functional groups, enabling multifaceted interactions within biological target sites.

The Pyridine-3-ol Core: A Superior Phenol Bioisostere

The pyridine-3-ol moiety is a classic bioisostere for phenol. However, the introduction of the endocyclic nitrogen fundamentally alters the molecule's mechanism of binding. The nitrogen acts as a potent hydrogen-bond acceptor, while the hydroxyl group serves as a hydrogen-bond donor. This dual capacity allows the scaffold to anchor deeply into kinase hinge regions or stabilize complex water-mediated hydrogen bond networks. In fragment-based drug discovery (FBDD), pyridine-3-ol derivatives are frequently utilized to explore vector growth and optimize ligand-lipophilicity efficiency (LLE), as demonstrated in the discovery of PRMT5/MTA inhibitors [1][1]. Furthermore, replacing problematic cyclic amines with a pyridine-3-ol core has been shown to mitigate severe bioactivation liabilities, preventing the formation of reactive electrophilic species that cause target toxicity [2][2].

The Methylsulfanyl (-SCH₃) Substituent: Polarizability and Hydrophobic Anchoring

The methylsulfanyl (or methylthio) group operates as a versatile bioisostere for methyl, methoxy, or chloro substituents. Its mechanism of action in a binding pocket relies on the high polarizability of the sulfur atom. This polarizability allows for resonance effects that influence electron distribution across the pyridine core, optimizing pharmacokinetic properties like membrane permeability without significant loss of target affinity [3][3]. In hydrophobic sub-pockets, the -SCH₃ group engages in strong dispersion forces, often mimicking the side chain of methionine residues.

Quantitative Data: Physicochemical Profiling

To understand the mechanistic advantages of 5-MSPO, we must compare it to its simpler analogs. The table below summarizes the mechanistic shifts induced by its functional groups.

PropertyPhenolPyridine-3-ol5-(Methylsulfanyl)pyridin-3-ol
Primary Role Classic MotifPhenol BioisostereFunctionalized FBDD Scaffold
H-Bond Donors 111
H-Bond Acceptors 123 (N, O, S)
Metabolic Liability High (Rapid Phase II)ModerateDynamic (S-oxidation, Phase II)
Binding Mechanism Pi-Pi, H-bondPi-Pi, Dipole, H-bondPi-Pi, Hydrophobic, H-bond

Pharmacokinetic Mechanism: Metabolic Fate and Reactivity

The MoA of a compound in vivo is heavily dictated by its biotransformation. 5-MSPO is not a static entity; it is metabolically dynamic.

  • Phase I S-Oxidation: The methylsulfanyl group serves as a deliberate metabolic handle. It undergoes predictable, sequential oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO) to form sulfoxide and subsequently sulfone derivatives. This mechanism alters the electronic and steric profile of the molecule, often transforming a lipophilic anchor into a highly polar, water-soluble moiety [3][3].

  • Chemical Reactivity: Beyond enzymatic metabolism, the pyridin-3-ol core exhibits unique chemical reactivity. It can form oxidopyridinium betaines, a mechanism that synthetic chemists leverage to construct complex, three-dimensional bridged N-heterocycles via (5 + 2) cycloadditions [4][4].

Caption: Metabolic mechanism of action: Sequential Phase I S-oxidation and Phase II glucuronidation.

Self-Validating Experimental Protocols for MoA Elucidation

To empirically validate the binding and metabolic mechanisms of 5-MSPO derivatives, rigorous, self-validating protocols are required. As a Senior Application Scientist, I emphasize that listing steps is insufficient; understanding the causality behind the methodology ensures data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Because fragments like 5-MSPO have low molecular weights and typically exhibit low affinity (high micromolar Kd​ ) with rapid off-rates, traditional assays like Isothermal Titration Calorimetry (ITC) often fail to capture the binding event. SPR is the method of choice.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a purified kinase) on a CM5 dextran chip using standard amine coupling (EDC/NHS).

    • Causality: Amine coupling provides a highly stable covalent linkage, which is strictly necessary to withstand the high-concentration fragment injections without baseline drift.

  • Fragment Preparation: Dissolve 5-MSPO in 100% DMSO, then dilute into the running buffer (e.g., PBS-P) to achieve a final DMSO concentration of exactly 5%.

    • Causality: Fragments require high assay concentrations (up to 1 mM) to drive binding. This necessitates a higher DMSO tolerance in the assay buffer.

  • Self-Validation (Solvent Correction): Run a 5-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) before and after the fragment injections.

    • Causality: Bulk refractive index changes caused by even a 0.1% mismatch in DMSO concentration between the sample and running buffer will produce a signal that dwarfs the actual binding response of a small fragment. Solvent correction mathematically subtracts this artifact.

  • Injection & Analysis: Inject 5-MSPO in a multi-cycle kinetic format. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Caption: FBDD workflow for 5-MSPO utilizing SPR for kinetic profiling and X-ray for structural MoA.

Protocol 2: LC-HRMS for Metabolic Profiling (S-Oxidation)

To track the pharmacokinetic MoA (conversion of methylsulfanyl to sulfoxide/sulfone), high-resolution mass spectrometry (HRMS) is mandatory.

Step-by-Step Methodology:

  • Incubation Setup: Combine 5-MSPO (10 µM) with human liver microsomes (HLM, 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: HLMs contain the full complement of membrane-bound CYPs and FMOs necessary to accurately simulate hepatic S-oxidation in vitro.

  • Self-Validation (Controls): Prepare a parallel incubation lacking NADPH.

    • Causality: Sulfur is prone to auto-oxidation in aqueous solutions. The minus-NADPH control ensures that any observed sulfoxide is strictly the result of enzymatic biotransformation, not an experimental artifact.

  • Reaction Initiation & Termination: Initiate the reaction by adding NADPH (1 mM). At specific time points (0, 15, 30, 60 min), quench 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously extracting the small molecule analytes.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-HRMS (Orbitrap or Q-TOF).

    • Causality: HRMS is critical here. The addition of oxygen results in a mass shift of exactly +15.9949 Da. Low-resolution MS cannot reliably distinguish this specific metabolic addition from isobaric background interferences.

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Exploratory

crystal structure analysis of 5-(methylsulfanyl)pyridin-3-ol derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Methylsulfanyl)pyridin-3-ol Derivatives Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a cornerstone in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Methylsulfanyl)pyridin-3-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Derivatives of 5-(methylsulfanyl)pyridin-3-ol, in particular, represent a class of compounds with significant potential in drug discovery, owing to their unique electronic and steric properties which can be exploited for targeted molecular interactions. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property development.[2] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures at atomic resolution.[3][4] This guide provides a comprehensive, field-proven framework for the , from initial synthesis and crystallization to final structural interpretation and validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural insights for therapeutic innovation.

The Strategic Imperative for Structural Analysis

In drug development, a molecule's function is inextricably linked to its three-dimensional structure.[2] For pyridine derivatives, which are prevalent in anticancer, antibacterial, and various enzyme inhibitor pipelines, a detailed crystal structure provides critical insights that cannot be obtained through other analytical methods alone.[5][6][7][8]

The key advantages of obtaining a high-resolution crystal structure include:

  • Unambiguous Confirmation of Constitution: Verifies the connectivity of atoms, confirming the success of a synthetic route.

  • Determination of Absolute Configuration: Essential for chiral molecules, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[2]

  • Conformational Analysis: Reveals the preferred spatial arrangement (conformation) of the molecule in the solid state, including the orientation of the methylsulfanyl and hydroxyl groups, which dictates its interaction with biological targets.

  • Mapping Intermolecular Interactions: Identifies non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern crystal packing. These same forces are crucial for understanding ligand-receptor binding.

  • Foundation for Computational Modeling: Provides a validated, low-energy starting point for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

This guide will navigate the workflow from a synthesized powder to a fully refined and interpretable 3D molecular structure.

The Crystallization Workflow: From Powder to Diffraction-Quality Single Crystal

The most significant bottleneck in any crystallographic study is obtaining a single crystal of suitable size and quality.[2] For novel 5-(methylsulfanyl)pyridin-3-ol derivatives, this stage requires systematic screening and patience. A diffraction-quality crystal should ideally be at least 20-50 micrometers in all dimensions, though modern high-brilliance X-ray sources can work with smaller samples.[3][9]

Synthesis and Purification

The journey begins with the synthesis of the target molecule. Numerous synthetic routes to substituted pyridines have been established, often involving cyclization reactions or functionalization of a pre-existing pyridine ring.[10][11][12]

Exemplary Protocol: Synthesis of a Pyridin-3-ol Derivative This is a generalized protocol inspired by common synthetic methodologies.

  • Reaction Setup: To a solution of a suitable precursor (e.g., an aminopyridine derivative) in an appropriate solvent (e.g., ethanol, pyridine), add the necessary reagents for cyclization or functionalization (e.g., a diketone or an acyl chloride).[10][13]

  • Reaction Conditions: Stir the mixture at a controlled temperature (ranging from 0°C to reflux) for a specified duration (e.g., 3 to 24 hours), monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, quench the reaction (e.g., by pouring into ice water), and isolate the crude product by filtration or extraction with an organic solvent like ethyl acetate.[13]

  • Purification: The purity of the starting material is critical for successful crystallization. Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent system to achieve >98% purity as determined by NMR and LC-MS.

The Art of Crystal Growth

Crystallization is the slow, controlled transition from a disordered solution to an ordered solid state.[2] The goal is to achieve a limited degree of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: The most straightforward method. A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]

  • Vapor Diffusion (Hanging Drop / Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing solubility and promoting crystal growth.

Protocol: Crystallization Screening by Slow Evaporation

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Solution Preparation: Prepare near-saturated solutions of the purified 5-(methylsulfanyl)pyridin-3-ol derivative in ~0.5 mL of each chosen solvent in small, clean glass vials. Use gentle heating if necessary to fully dissolve the compound.

  • Incubation: Cover the vials with a cap or parafilm containing a few pinholes to allow for slow evaporation.

  • Observation: Place the vials in a vibration-free environment and monitor them periodically over several days to weeks under a microscope for the appearance of single, well-defined crystals.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays. This diffraction pattern contains the information needed to determine the atomic arrangement.[4][9]

The Overall Workflow

The process from a raw crystal to a refined structure follows a well-defined path, which can be visualized as a logical workflow.

G cluster_0 Physical Stage cluster_1 Experimental Stage cluster_2 Computational Stage Synthesis Synthesis Purification Purification Synthesis->Purification Obtain sample Crystal_Growth Crystal_Growth Purification->Crystal_Growth Obtain sample Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Measure diffraction Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Determine intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Build initial model Validation Structure Validation & Interpretation Structure_Refinement->Validation Optimize model

Caption: The comprehensive workflow from chemical synthesis to final validated crystal structure.

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen MicroLoop™).

  • Cryo-Protection: The crystal is often flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize radiation damage from the X-ray beam and improve data quality.[9]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer within the diffractometer. The instrument is equipped with an X-ray source (commonly Molybdenum or Copper), a detector (like a CCD or CMOS sensor), and the cryo-stream.[9]

  • Unit Cell Determination: A few initial diffraction images are taken to locate Bragg peaks. This data is used by the control software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full data collection strategy is calculated to measure the intensities of a complete and redundant set of reflections by rotating the crystal in the X-ray beam.

  • Data Integration: After data collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

Structure Solution, Refinement, and Validation

This stage is primarily computational and involves converting the measured diffraction intensities into a chemically sensible 3D model of the molecule.

  • Space Group Determination: Based on the unit cell parameters and systematic absences in the reflection data, the space group is determined. This defines the symmetry elements present in the crystal.

  • Structure Solution (Solving the Phase Problem): The diffraction experiment measures intensities, which are proportional to the square of the structure factor amplitudes, but the phase information is lost. "Direct methods" or Patterson methods are powerful computational algorithms used to estimate the initial phases and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built based on the initial electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).

  • Validation: The final refined structure must be rigorously validated. This involves checking crystallographic metrics and the overall chemical reasonableness of the model.

Table 1: Key Crystallographic Data and Refinement Parameters This table summarizes the essential data that should be reported for any crystal structure analysis, following standards set by the International Union of Crystallography (IUCr).

ParameterExample Value (Illustrative)Significance
Chemical FormulaC₆H₇NOSDefines the atomic composition of the molecule.
Formula Weight141.19Molar mass of the compound.
Crystal SystemMonoclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP2₁/cThe specific symmetry operations that define the arrangement of molecules in the unit cell.[13]
a, b, c (Å)a = 5.81, b = 12.45, c = 9.33Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90Angles of the unit cell.
Volume (ų)651.4The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100(2)The temperature at which data was collected; cryo-cooling is standard.[13]
Wavelength (Å)0.71073 (Mo Kα)The wavelength of the X-rays used for the experiment.[9]
R₁ [I > 2σ(I)]0.035The R-factor, a measure of agreement between the model and the data (lower is better, <0.05 is good).
wR₂ (all data)0.092A weighted R-factor calculated on all data (lower is better).
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good model.
Final Δρ (e Å⁻³)-0.21 to 0.25The largest peaks and holes in the final difference electron density map; should be minimal.

Interpreting the Structure: From Data to Insight

With a validated structure, the final and most crucial step is interpretation. For a 5-(methylsulfanyl)pyridin-3-ol derivative, key areas of focus include:

  • Molecular Conformation: Analyze the key torsion angles. For instance, the C-S-C-C torsion angle will define the orientation of the methylsulfanyl group relative to the pyridine ring. This conformation can significantly impact how the molecule fits into a binding pocket.

  • Intramolecular Interactions: Look for short contacts between atoms, such as an intramolecular hydrogen bond between the pyridin-3-ol hydroxyl group and the nitrogen atom of the pyridine ring, which can lock the molecule into a specific conformation.

  • Intermolecular Interactions and Crystal Packing: Identify and analyze the network of hydrogen bonds, π-π stacking, or other non-covalent interactions that hold the molecules together in the crystal. For example, the hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is an acceptor. These interactions provide a model for how the molecule might interact with amino acid residues in a protein active site.

  • Comparison with Known Structures: The Cambridge Structural Database (CSD) is an essential resource containing over a million small-molecule crystal structures.[14][15][16] Searching the CSD for related fragments can reveal preferred conformations, common interaction motifs, and structural correlations across a family of compounds, providing invaluable context for your result.[17]

Conclusion

The is a powerful, multi-step process that yields unparalleled insight into molecular architecture. By moving beyond simple characterization to a deep understanding of three-dimensional structure and intermolecular forces, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The detailed protocols and interpretive frameworks presented in this guide provide a robust foundation for leveraging structural chemistry as a driving force in modern drug discovery.

References

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Li, S., et al. (2014). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1087. Retrieved from [Link]

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Borah, R., et al. (2014). X-Ray Crystallography of Chemical Compounds. In [Book Title - Not Available in Snippet]. Retrieved from [Link]

  • Fotso, S., et al. (2020). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1629–1634. Retrieved from [Link]

  • Slepukhin, P. A., et al. (2022). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. Retrieved from [Link]

  • MatDaCs. (2023). Cambridge Structure Database (CSD).
  • Royal Society of Chemistry. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. Retrieved from [Link]

  • Liao, W., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 268, 117173. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275–2291. Retrieved from [Link]

  • Kumar, T. M. M., et al. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. IUCrData, 10(6). Retrieved from [Link]

  • NextSDS. (n.d.). 5-(methylsulfanyl)pyridin-3-amine dihydrochloride — Chemical Substance Information.
  • Dekamin, M. G., et al. (2021). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Rao, G. V., et al. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1762–1766. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491–18511. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Solution Dynamics of 5-(Methylsulfanyl)pyridin-3-ol: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance The rational design of targeted therapeutics frequently relies on heterocyclic scaffolds that balance aqueous solubility, membrane permeability, and metabolic stability. 5-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The rational design of targeted therapeutics frequently relies on heterocyclic scaffolds that balance aqueous solubility, membrane permeability, and metabolic stability. 5-(methylsulfanyl)pyridin-3-ol represents a highly versatile, dual-functional pharmacophore. It combines the complex acid-base and tautomeric behavior of a 3-hydroxypyridine core with the redox-sensitive thermodynamics of a thioether (methylsulfanyl) moiety.

Derivatives of 5-hydroxypyridine are heavily utilized in drug development, notably as potent P2X3 receptor antagonists for chronic pain management [4] and as metal-chelating inhibitors for HIV-1 integrase [5]. Understanding the precise thermodynamic stability of this specific molecule in solution is critical. The dynamic interplay between its tautomeric states and its susceptibility to reactive oxygen species (ROS) dictates its pharmacokinetic profile, shelf-life, and in vivo efficacy.

Structural Thermodynamics: Tautomerism and Acid-Base Equilibria

The 3-Hydroxypyridine Core vs. Pyridone Tautomerism

Unlike 2-hydroxypyridine and 4-hydroxypyridine, which thermodynamically favor their respective pyridone (amide) tautomers due to the stabilization of the aromatic system, the 3-hydroxypyridine scaffold behaves differently. The hypothetical "3-pyridone" tautomer lacks aromaticity. Consequently, in non-polar solutions and the gas phase, the molecule exists almost exclusively in the uncharged pyridin-3-ol (enol) form.

Zwitterionic Equilibria in Aqueous Solution

In polar protic solvents (such as water or physiological buffers), the thermodynamic landscape shifts. The high dielectric constant of water stabilizes charge separation, leading to a dynamic equilibrium between the neutral enol form and a zwitterionic form (pyridinium-3-olate).

The addition of the 5-methylsulfanyl group ( -SCH3​ ) introduces specific inductive effects. The -SCH3​ group is meta to both the pyridine nitrogen and the hydroxyl group. With a Hammett constant ( σm​ ) of approximately +0.15, it exerts a mild electron-withdrawing inductive effect. This slightly depresses both the pKa1​ (pyridinium deprotonation) and pKa2​ (hydroxyl deprotonation) relative to the unsubstituted parent compound, which possesses pKa​ values of 4.79 and 8.75 [1, 2].

Tautomerism Cation Cationic Form (pH < 4.5) Enol Pyridin-3-ol (Neutral, Non-polar) Cation->Enol -H+ (pKa1) Zwitterion Zwitterion (Neutral, Aqueous) Cation->Zwitterion -H+ (pKa1) Enol->Zwitterion Solvent Effect (Tautomerization) Anion Anionic Form (pH > 8.5) Enol->Anion -H+ (pKa2) Zwitterion->Anion -H+ (pKa2)

Caption: Acid-base and tautomeric equilibria of 5-(methylsulfanyl)pyridin-3-ol across pH and solvent gradients.

Quantitative Acid-Base Profile

Table 1: Thermodynamic Acid-Base Profile (Aqueous Solution, 25°C)

Property3-Hydroxypyridine (Reference) [1]5-(Methylsulfanyl)pyridin-3-ol (Extrapolated)
pKa1​ (Pyridinium) 4.79~4.55
pKa2​ (Hydroxyl) 8.75~8.45
Isoelectric Point (pI) 6.77~6.50
Predominant Form (pH 7.4) Neutral Enol / ZwitterionNeutral Enol / Zwitterion

Redox Thermodynamics of the Methylsulfanyl Moiety

The 5-methylsulfanyl group is highly susceptible to oxidation, serving as a critical liability or a deliberately designed ROS-sensitive trigger in prodrug applications. The thermodynamic endpoint of thioether oxidation is the sulfone ( -SO2​CH3​ ), but the reaction proceeds stepwise through a stable sulfoxide ( -S(O)CH3​ ) intermediate.

Kinetic vs. Thermodynamic Stability

The stability of the thioether in solution is entirely dependent on the specific nature of the oxidant.

  • Hydrogen Peroxide ( H2​O2​ ): Under near-physiological conditions, H2​O2​ oxidation is notoriously sluggish. The high activation energy required for the bimolecular nucleophilic substitution at the peroxide oxygen results in half-lives ( t1/2​ ) on the scale of 75 to 100 hours at pathophysiologically relevant concentrations (~200 µM) [3].

  • Hypochlorite ( NaOCl ): Conversely, hypochlorite is a highly reactive electrophile. Oxidation of the thioether to the sulfoxide by NaOCl occurs at a rate constant of ∼104 M−1s−1 , completing in seconds, followed by rapid thermodynamic conversion to the sulfone [3].

Oxidation Thioether Thioether (5-SMe) Sulfoxide Sulfoxide (5-S(O)Me) Thioether->Sulfoxide ROS (Fast with NaOCl, Slow with H2O2) Sulfone Sulfone (5-SO2Me) Sulfoxide->Sulfone Excess ROS (Thermodynamically Driven)

Caption: Stepwise redox thermodynamics of the 5-methylsulfanyl moiety in the presence of ROS.

Table 2: Kinetic Parameters for Thioether Oxidation (pH 7.4, 37°C)

OxidantConcentrationHalf-Life ( t1/2​ )Primary Thermodynamic Product
H2​O2​ 200 µM75 - 100 hoursSulfoxide
NaOCl 50 µM< 1 minuteSulfone

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic properties of 5-(methylsulfanyl)pyridin-3-ol, the following field-proven protocols are recommended. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: NMR-Based Determination of Tautomeric Equilibria

Purpose: To quantify the ratio of neutral enol to zwitterion across a dielectric continuum. Causality: The zwitterion possesses a massive dipole moment compared to the uncharged enol. Therefore, its thermodynamic stability is strictly governed by the solvent's dielectric constant ( ϵ ). By titrating a non-polar solvent with a polar protic solvent, we can map the thermodynamic shift.

  • Sample Preparation: Prepare a 10 mM solution of 5-(methylsulfanyl)pyridin-3-ol in anhydrous CDCl3​ ( ϵ=4.8 ). Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Titration: Sequentially spike the sample with increasing volumetric fractions of CD3​OD ( ϵ=32.7 ), creating a solvent gradient from 0% to 100% polar protic.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a constant 25°C for each titration point. Track the chemical shift of the C4 and C6 aromatic protons, which will move upfield as electron density shifts during zwitterion formation.

  • Self-Validation (Mass Balance): Integrate the total area of the pyridine ring protons relative to the DSS internal standard. The total integration must remain constant (100% ± 2%). Any loss of signal indicates compound precipitation or degradation rather than tautomerization, instantly invalidating the run.

Protocol B: HPLC-UV/MS Kinetic Profiling of Thioether Oxidation

Purpose: To determine the kinetic stability and thermodynamic endpoints of the -SCH3​ group under oxidative stress. Causality: Because H2​O2​ and NaOCl operate on vastly different timescales (hours vs. seconds), the reaction must be instantaneously frozen at precise time points to prevent overestimation of the reaction rate during the chromatography run.

  • Initiation: Prepare a 50 µM solution of the substrate in 100 mM PBS (pH 7.4) at 37°C. Initiate the reaction by adding a bolus of the chosen ROS (e.g., 200 µM H2​O2​ ).

  • Dual-Quench Aliquoting: At predetermined time intervals (e.g., 0, 1, 4, 12, 24, 48 hours for H2​O2​ ), extract a 100 µL aliquot.

    • For H2​O2​ : Immediately quench by adding 10 µL of a concentrated Catalase solution (enzymatically disproportionates residual H2​O2​ into water and oxygen).

    • For NaOCl : Quench using 10 µL of 10 mM Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Analysis: Inject the quenched samples into an HPLC-UV/MS system (C18 column, water/acetonitrile gradient with 0.1% Formic Acid). Monitor at 254 nm.

  • Self-Validation (Isosbestic Integrity): Calculate the molar concentrations of the parent thioether, the intermediate sulfoxide, and the terminal sulfone using standard curves. The sum of these three species must equal the initial 50 µM starting concentration (>98% recovery) at every time point. A drop in mass balance indicates off-target degradation (e.g., pyridine ring cleavage).

Workflow Prep Prepare 50 µM Substrate in PBS (pH 7.4) Oxidant Add ROS (H2O2 or NaOCl) Prep->Oxidant Incubate Incubate at 37°C (Time-course) Oxidant->Incubate Quench Quench Reaction (Catalase or Thiosulfate) Incubate->Quench Analyze HPLC-UV/MS Analysis (Quantify Mass Balance) Quench->Analyze

Caption: Self-validating experimental workflow for thioether oxidation kinetics.

Conclusion

The thermodynamic stability of 5-(methylsulfanyl)pyridin-3-ol in solution is governed by two distinct, yet parallel, chemical phenomena. Its core scaffold exhibits a highly solvent-dependent tautomeric equilibrium, favoring an uncharged enol in lipophilic environments and a zwitterion in aqueous media. Concurrently, its methylsulfanyl appendage acts as a kinetically stable, yet thermodynamically vulnerable, redox center. By employing rigorous, self-validating analytical methodologies, researchers can accurately profile this molecule, ensuring its optimal deployment in advanced drug discovery and chemical biology applications.

References

  • National Center for Biotechnology Information (NCBI). "3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem". PubChem Database. URL:[Link]

  • ACS Publications. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". Organic Letters. URL:[Link]

  • Google Patents. "US11319289B2 - 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same". Google Patents.
  • ResearchGate. "Docking studies of some 5-hydroxypyridine-4-one derivatives: Evaluation of integrase and ribonuclease H domain of reverse transcriptase as possible targets for anti-HIV-1 activity". Medicinal Chemistry Research. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-(methylsulfanyl)pyridin-3-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(methylsulfanyl)pyridin-3-ol, with a primary focus on its molecular weight and a detailed exploration of its solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(methylsulfanyl)pyridin-3-ol, with a primary focus on its molecular weight and a detailed exploration of its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry, pharmacology, and material science.

Introduction: The Critical Role of Physicochemical Profiling

In the realm of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful research.[1][2][3] Properties such as molecular weight and, critically, solubility, dictate a molecule's behavior in biological systems and influence its journey from a laboratory curiosity to a potential therapeutic agent.[1][2][4] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability and unpredictable therapeutic outcomes.[1][4][5] Therefore, the early and accurate characterization of these parameters for novel compounds like 5-(methylsulfanyl)pyridin-3-ol is paramount for informed decision-making in lead optimization and formulation development.[3][4][5]

This guide will first establish the fundamental molecular properties of 5-(methylsulfanyl)pyridin-3-ol and then delve into a detailed analysis of its potential solubility. Given the limited publicly available experimental data on this specific molecule, we will provide a robust framework for its solubility assessment, including theoretical considerations based on its structure and detailed, field-proven experimental protocols.

Molecular Properties of 5-(methylsulfanyl)pyridin-3-ol

The foundational step in characterizing any chemical entity is to determine its molecular formula and weight. These values are crucial for all subsequent quantitative analyses.

PropertyValueSource
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Monoisotopic Mass 141.02483 g/mol

Note: The molecular weight is a critical parameter for preparing solutions of known concentrations for various biological and chemical assays.

The Solubility Profile: A Multifaceted Assessment

Solubility, the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] For oral drug candidates, poor aqueous solubility can be a direct cause of low bioavailability.[3] The solubility of a compound is influenced by its structural features, such as lipophilicity, hydrogen bonding capacity, and crystal lattice energy.[2][6]

Structural Considerations for 5-(methylsulfanyl)pyridin-3-ol Solubility

The structure of 5-(methylsulfanyl)pyridin-3-ol, featuring a pyridine ring, a hydroxyl group, and a methylsulfanyl group, suggests a nuanced solubility profile.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally contributes to aqueous solubility.[7][8] Pyridine itself is miscible with water.[7][9][10][11]

  • Hydroxyl Group (-OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly enhancing the potential for aqueous solubility.

  • Methylsulfanyl Group (-SCH₃): The methylsulfanyl group is relatively non-polar and can increase the lipophilicity of the molecule, which may decrease its solubility in aqueous media. Hydrophobic substituents on a pyridine ring generally reduce water solubility.[8]

The interplay of these functional groups will determine the overall solubility of the molecule in various solvents. It is reasonable to hypothesize that 5-(methylsulfanyl)pyridin-3-ol will exhibit moderate solubility in polar protic solvents like water and alcohols, and potentially good solubility in some polar aprotic solvents.

Experimental Determination of Solubility: Thermodynamic vs. Kinetic

In drug discovery, two primary types of solubility are measured: thermodynamic and kinetic.[4][12][13]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic properties of a molecule and is essential for preformulation and formulation development.[6][14] The "gold standard" for its determination is the shake-flask method.[13][15][16]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4][15][17] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[6][18]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 5-(methylsulfanyl)pyridin-3-ol.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility and is considered the most reliable method.[13][16]

Objective: To determine the maximum concentration of 5-(methylsulfanyl)pyridin-3-ol that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • 5-(methylsulfanyl)pyridin-3-ol (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other relevant buffers (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-(methylsulfanyl)pyridin-3-ol to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[15]

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[19][20] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[19]

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[21]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-(methylsulfanyl)pyridin-3-ol of known concentrations.

    • Analyze the filtered sample and the standard solutions by HPLC with UV detection at the wavelength of maximum absorbance for the compound.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 5-(methylsulfanyl)pyridin-3-ol in the filtered sample.[19]

Data Presentation: The thermodynamic solubility is reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Assay

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A Add excess solid compound to buffer B Shake at constant temperature (24-48h) A->B Incubate C Centrifuge to pellet solid B->C Separate D Filter supernatant C->D Clarify E Quantify by HPLC D->E Analyze F Thermodynamic Solubility (µg/mL) E->F Calculate

Caption: Workflow for the Thermodynamic Solubility Assay.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery.[22]

Objective: To determine the concentration at which 5-(methylsulfanyl)pyridin-3-ol precipitates from an aqueous solution following the addition of a DMSO stock solution.

Materials:

  • 5-(methylsulfanyl)pyridin-3-ol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of measuring turbidity (nephelometer) or absorbance

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 5-(methylsulfanyl)pyridin-3-ol in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Add a small, fixed volume of each DMSO dilution to a corresponding well of another 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[22]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity or absorbance of each well using a plate reader. An increase in turbidity or absorbance indicates the formation of a precipitate.[22]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Workflow for Kinetic Solubility Assay

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Result A Prepare DMSO stock solution B Serial dilution in DMSO A->B C Add to aqueous buffer in 96-well plate B->C Transfer D Incubate (1-2h) C->D E Measure turbidity (Plate Reader) D->E Read F Kinetic Solubility E->F Determine

Caption: Workflow for the Kinetic Solubility Assay.

Conclusion

The physicochemical characterization of 5-(methylsulfanyl)pyridin-3-ol, particularly its molecular weight and solubility profile, is a critical endeavor for any research or development program involving this compound. While its molecular weight is a fixed and easily determined parameter, its solubility is a complex property that requires careful experimental evaluation. The protocols outlined in this guide provide a robust framework for obtaining reliable thermodynamic and kinetic solubility data. A thorough understanding of these properties will empower researchers to design more effective experiments, develop suitable formulations, and ultimately accelerate the path of this promising molecule in its intended application.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Determination of Thermodynamic Solubility - Bio-protocol.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15).
  • Thermodynamic Solubility Assay - Domainex.
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4 - Benchchem.
  • Turbidimetric (Kinetic) Solubility Assay - Domainex.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Thermodynamic Solubility Assay - Evotec.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4).
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents - Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.
  • "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
  • Pyridine - chemeurope.com.

Sources

Foundational

Pharmacological Profiling and Mechanistic Evaluation of 5-(Methylsulfanyl)pyridin-3-ol Derivatives in Drug Discovery

Executive Summary The 5-(methylsulfanyl)pyridin-3-ol (5-MSPO) scaffold (CAS 910649-52-4) represents a highly versatile, yet historically underexplored, pharmacophore in modern medicinal chemistry. Featuring an amphoteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(methylsulfanyl)pyridin-3-ol (5-MSPO) scaffold (CAS 910649-52-4) represents a highly versatile, yet historically underexplored, pharmacophore in modern medicinal chemistry. Featuring an amphoteric pyridinol core paired with a lipophilic, electron-donating methylsulfanyl group, this fragment provides a unique geometric and electrostatic profile. This technical whitepaper provides an in-depth analysis of the biological activity profile of 5-MSPO compounds, detailing the mechanistic rationale for their target engagement, broad-spectrum efficacy, and the self-validating experimental methodologies required to accurately profile them.

Structural Rationale & Pharmacophore Mapping

The integration of the 5-MSPO fragment into larger drug-like molecules is driven by highly specific structure-activity relationship (SAR) causality. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the C3-hydroxyl group serves as a hydrogen bond donor. This dual capacity makes the pyridinol moiety an excellent bioisostere for phenols and amides, frequently utilized to anchor molecules within the hinge region of kinases or the active sites of metalloenzymes.

Simultaneously, the C5-methylsulfanyl (methylthio) group introduces a critical vector for hydrophobic interactions. Unlike simple alkyl chains, the sulfur atom can participate in non-covalent chalcogen bonding with electron-rich protein residues (e.g., backbone carbonyls). Furthermore, the thioether linkage provides a built-in metabolic switch; it can be selectively oxidized in vivo to sulfoxides or sulfones to tune pharmacokinetic clearance and modulate blood-brain barrier (BBB) penetrance.

Pharmacophore S 5-MSPO Scaffold N Pyridine Nitrogen (H-Bond Acceptor) S->N OH C3-Hydroxyl (H-Bond Donor) S->OH SMe C5-Methylsulfanyl (Lipophilic Vector) S->SMe T1 Kinase Hinge Region N->T1 Binds T2 Metalloenzyme Pocket OH->T2 Coordinates T3 Hydrophobic Cleft SMe->T3 Occupies

Pharmacophore mapping of the 5-MSPO scaffold interacting with target protein domains.

Broad-Spectrum Biological Activity

Heterocyclic compounds containing methylthiopyridine and pyridinol motifs have demonstrated significant efficacy across multiple therapeutic areas, driven by the scaffold's ability to selectively modulate diverse biological targets 1.

  • Neuropharmacology : Thio-analogues of pyridinols (such as thio-THIP) have been extensively studied as GABA receptor agonists and uptake inhibitors. The substitution of oxygen for sulfur in these bicyclic systems significantly alters receptor affinity while optimizing lipophilicity, allowing these scaffolds to cross the BBB effectively 2.

  • Antimicrobial & Antitubercular Agents : Pyridine-clubbed derivatives featuring methylthio substitutions have shown potent activity against Mycobacterium tuberculosis (targeting the enoyl-ACP reductase FabI/InhA) and various ESKAPE pathogens. The lipophilic tail aids in penetrating the complex, lipid-rich mycobacterial cell wall 3.

  • Oncology & Anti-inflammatory : Fused thienopyridines derived from methylthiopyridine precursors exhibit antiproliferative and anti-inflammatory properties, often targeting specific kinase networks or cyclooxygenase (COX) enzymes 4.

Quantitative Activity Summary
Compound ClassPrimary Biological TargetRepresentative Activity (IC₅₀ / MIC)Key Structural Feature
Thio-THIP Analogs GABA Receptors / Transporters~15 - 50 µMRigidified bicyclic core
Oxadiazole-Pyridines M. tuberculosis Enoyl-ACP1.5 - 6.2 µg/mLC5-thioether tail
Thienopyridines Kinase Networks / COX10 - 100 nMFused thiophene ring

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 5-MSPO compounds, standard assays often fail due to the unique physicochemical properties of the scaffold. We employ a suite of orthogonal, self-validating assays designed to eliminate false positives.

Protocol A: Time-Resolved FRET (TR-FRET) for Target Engagement

Causality & Rationale: Pyridine derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which severely confounds standard fluorescence polarization or intensity assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a temporal delay (e.g., 50-100 µs) before measurement, the assay completely bypasses the short-lived autofluorescence of the 5-MSPO compounds, ensuring the signal is exclusively driven by target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5-MSPO derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume plate. Add recombinant target protein (e.g., 5 nM final) and incubate for 30 minutes at RT to allow equilibrium binding.

  • Tracer Addition: Add the fluorescently labeled active-site tracer (e.g., AlexaFluor-647 ligand) at its predetermined K_d concentration.

  • Antibody Binding: Add Europium-labeled anti-tag antibody (e.g., Eu-anti-His) targeting the recombinant protein.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 100 µs). Self-Validation: Include a "No Protein" control to establish the baseline TR-FRET ratio and rule out compound-mediated quenching of the Europium signal.

TRFRET Step1 1. Incubation (5-MSPO + Target) Step2 2. Tracer Addition (Fluorescent Ligand) Step1->Step2 Step3 3. Antibody Binding (Eu-labeled Anti-Tag) Step2->Step3 Step4 4. TR-FRET Readout (Time-Delayed) Step3->Step4 Logic Self-Validation: Delay prevents autofluorescence Step4->Logic

Step-by-step TR-FRET assay workflow designed to eliminate compound autofluorescence.

Protocol B: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: Standard optical density (OD₆₀₀) measurements can yield false positives if lipophilic 5-MSPO derivatives precipitate in aqueous culture media, mimicking bacterial turbidity. Resazurin is a metabolic indicator; it only reduces to highly fluorescent resorufin in the presence of viable, respiring cells. This provides a self-validating readout of true bactericidal/bacteriostatic activity regardless of compound solubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., M. smegmatis or S. aureus) to mid-log phase. Dilute to 5 × 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Plating: Perform a 2-fold serial dilution of the 5-MSPO compound (ranging from 64 µg/mL to 0.125 µg/mL) in a 96-well plate.

  • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout & Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Self-Validation: Pink/fluorescent wells indicate viable cells; blue/non-fluorescent wells indicate inhibition. A media-only control ensures the compound itself does not chemically reduce the resazurin dye.

ADME and Metabolic Profiling

The methylsulfanyl group is a known metabolic liability, highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated S-oxidation. Understanding this pathway is critical, as oxidation to a sulfoxide or sulfone can drastically alter the compound's target affinity and clearance rate.

Microsomal Stability Protocol Rationale: To definitively prove that clearance is enzymatically driven rather than a result of chemical instability, the assay must include a minus-NADPH control. Without the NADPH regenerating system, CYP450 enzymes cannot function; any degradation observed in this control indicates inherent chemical instability rather than metabolic clearance.

ADME Parent 5-MSPO Derivative (Active Sulfide) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Sulfoxide Sulfoxide Metabolite (Altered Potency) CYP->Sulfoxide Phase I Sulfone Sulfone Metabolite (Rapid Clearance) Sulfoxide->Sulfone Phase I

CYP450-mediated S-oxidation metabolic pathway of the 5-methylsulfanyl group.

References

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity.PubMed / National Institutes of Health.
  • Synthesis, biological evaluation, and molecular docking study of pyridine clubbed 1,3,4-oxadiazoles as potential antituberculars.Taylor & Francis.
  • A Review: Biological Importance of Heterocyclic Compounds.Der Pharma Chemica.
  • Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][2,7]naphthyridinones and pyrazolo[3,4-c][2,7]naphthyridines.Arkivoc.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(methylsulfanyl)pyridin-3-ol

Application Note: Step-by-Step Synthesis Protocol for 5-(Methylsulfanyl)pyridin-3-ol Introduction & Strategic Rationale 5-(Methylsulfanyl)pyridin-3-ol (also known as 5-methylthio-3-pyridinol) is a highly valuable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 5-(Methylsulfanyl)pyridin-3-ol

Introduction & Strategic Rationale

5-(Methylsulfanyl)pyridin-3-ol (also known as 5-methylthio-3-pyridinol) is a highly valuable building block in medicinal chemistry and drug development. It features a hydrogen-bond donating hydroxyl group and a lipophilic, polarizable methylthio ether on a pyridine scaffold. This specific substitution pattern makes it an excellent bioisostere for meta-substituted phenols and an ideal fragment for fragment-based drug discovery (FBDD).

Synthesizing this molecule presents a unique chemoselectivity challenge. Direct nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe) on 5-bromo-3-pyridinol is highly disfavored. The electron-donating hydroxyl group (which deprotonates to an oxide under basic conditions) severely deactivates the pyridine ring towards nucleophilic attack. To bypass this, we employ a highly reliable, two-step transition-metal-catalyzed cross-coupling and deprotection sequence starting from the commercially available precursor, 3-bromo-5-methoxypyridine.

Mechanistic Causality & Pathway Design

Step 1: Palladium-Catalyzed C-S Cross-Coupling The first step utilizes a Buchwald-Hartwig-type C-S cross-coupling . We utilize Pd2(dba)3 as the palladium source and Xantphos as the ligand. The causality behind selecting Xantphos lies in its wide bite angle (~111°). This structural feature forces the Pd(II) intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination step, thereby outcompeting catalyst poisoning by the strongly coordinating thiolate anion .

Step 2: Chemoselective Demethylation The second step requires the cleavage of the methyl ether without disrupting the newly formed methylthio ether. Boron tribromide (BBr3) is employed due to its exceptional chemoselectivity governed by Hard-Soft Acid-Base (HSAB) principles. The "hard" Lewis acidic boron atom selectively coordinates to the "hard" oxygen atom of the methoxy group rather than the "soft" sulfur atom, facilitating exclusive O-demethylation .

SynthesisWorkflow SM 3-Bromo-5-methoxypyridine (Starting Material) INT 3-Methoxy-5-(methylsulfanyl)pyridine (Intermediate) SM->INT NaSMe, Pd2(dba)3 Xantphos, Dioxane 100 °C, 12h PROD 5-(methylsulfanyl)pyridin-3-ol (Target Compound) INT->PROD BBr3, DCM -78 °C to RT, 4h

Figure 1: Two-step synthetic workflow for 5-(methylsulfanyl)pyridin-3-ol via Pd-catalyzed C-S coupling.

Quantitative Data & Material Requirements

Table 1: Reagent Table for Step 1 (C-S Coupling)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Bromo-5-methoxypyridine 188.02 1.00 1.88 g (10 mmol) Starting Material
Sodium methanethiolate (NaSMe) 70.09 1.50 1.05 g (15 mmol) Nucleophile
Pd2(dba)3 915.72 0.02 183 mg (0.2 mmol) Catalyst Precursor
Xantphos 578.62 0.04 231 mg (0.4 mmol) Bidentate Ligand
N,N-Diisopropylethylamine (DIPEA) 129.24 2.00 3.5 mL (20 mmol) Base / Buffer

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 40 mL | Solvent |

Table 2: Reagent Table for Step 2 (Demethylation)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methoxy-5-(methylsulfanyl)pyridine 155.22 1.00 1.24 g (8.0 mmol) Intermediate
Boron Tribromide (BBr3, 1M in DCM) 250.52 3.00 24.0 mL (24 mmol) Lewis Acid

| Dichloromethane (Anhydrous) | 84.93 | - | 30 mL | Solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methoxy-5-(methylsulfanyl)pyridine

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a stream of argon.

  • Reagent Loading: Add 3-bromo-5-methoxypyridine (1.88 g, 10 mmol), Pd2(dba)3 (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol) to the flask.

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand and the thiolate.

  • Solvent & Nucleophile Addition: Inject anhydrous 1,4-dioxane (40 mL) and DIPEA (3.5 mL, 20 mmol) via syringe. Add sodium methanethiolate (1.05 g, 15 mmol) in one portion under a positive flow of argon.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material should be completely consumed.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with ethyl acetate (3 × 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 5-(Methylsulfanyl)pyridin-3-ol

  • Preparation: In a flame-dried 100 mL round-bottom flask under argon, dissolve 3-methoxy-5-(methylsulfanyl)pyridine (1.24 g, 8.0 mmol) in anhydrous dichloromethane (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • BBr3 Addition: Slowly add BBr3 (1.0 M solution in DCM, 24.0 mL, 24 mmol) dropwise via syringe over 15 minutes. Caution: BBr3 reacts violently with moisture; ensure strict anhydrous conditions.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Carefully and slowly quench the excess BBr3 by the dropwise addition of methanol (10 mL), followed by ice-cold water (30 mL). This step breaks down the boron-complexes.

  • Neutralization: Adjust the pH of the aqueous phase to ~6.5-7.0 using saturated aqueous NaHCO3. Note: The product is amphoteric; avoiding highly acidic or highly basic pH is essential for efficient extraction.

  • Extraction: Extract the mixture with a solvent mixture of CHCl3/Isopropanol (4:1, 3 × 40 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography (DCM/MeOH 95:5) or recrystallization from EtOAc/Hexanes to afford the target compound as an off-white solid.

Analytical Validation (Self-Validating System)

To ensure the structural integrity and purity of the final product, the following Quality Control (QC) parameters must be met to validate the synthesis:

  • LC-MS (ESI+): Expected m/z for[M+H]+ is 142.03. Purity should be >95% by UV (254 nm).

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a broad singlet at ~10.1 ppm (1H, -OH, exchanges with D2O), two doublets/multiplets around 8.0-8.1 ppm (2H, pyridine H-2 and H-6), a triplet/multiplet around 7.2 ppm (1H, pyridine H-4), and a sharp singlet at ~2.5 ppm (3H, -SCH3). The absence of a singlet at ~3.8 ppm confirms complete demethylation.

Safety & Troubleshooting

  • Stench Hazard: Sodium methanethiolate and the resulting thioethers possess a severe stench. All operations must be conducted in a well-ventilated fume hood. Glassware should be rinsed with a dilute bleach (sodium hypochlorite) solution prior to washing to oxidize residual thiols.

  • BBr3 Handling: BBr3 is highly corrosive and reacts exothermically with water to release toxic HBr gas. Always use dry syringes and quench with extreme caution.

  • Low Yield in Step 2: If the yield of the final extraction is low, the product may be trapped in the aqueous phase. Ensure the pH is strictly neutralized to its isoelectric point (pH 6.5-7.0) before extraction, and utilize the highly solvating CHCl3/iPrOH mixture.

References

  • Mispelaere-Canivet, C., Spindler, J.-F., Perrio, S., & Beslin, P. (2005). Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates. Tetrahedron, 61(22), 5253-5259. URL:[Link]

  • Li, J., Yang, S., Wu, W., & Jiang, H. (2020). Recent developments in palladium-catalyzed C-S bond formation. Organic Chemistry Frontiers, 7(11), 1395-1417. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. URL:[Link]

Application

Application Notes &amp; Protocols: 5-(Methylsulfanyl)pyridin-3-ol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 5-(Methylsulfanyl)pyridin-3-ol Scaffold In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of FDA-approved drugs du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-(Methylsulfanyl)pyridin-3-ol Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of FDA-approved drugs due to its unique physicochemical properties.[1][2] The 5-(methylsulfanyl)pyridin-3-ol motif, in particular, offers a compelling combination of features for drug design. Its pyridine core acts as a bioisostere for various functional groups, enhancing properties like aqueous solubility and metabolic stability.[2][3] The strategically placed hydroxyl and methylsulfanyl groups provide three-dimensional diversity and multiple vectors for chemical modification, making it an exceptionally versatile building block for creating libraries of compounds aimed at a wide array of biological targets.

This guide provides a comprehensive overview of the applications and synthetic protocols for 5-(methylsulfanyl)pyridin-3-ol, designed for researchers and scientists in drug development. We will explore its reactivity, detail key synthetic transformations, and present case studies of its application in the discovery of potent, biologically active molecules.

Physicochemical and Structural Properties

The utility of 5-(methylsulfanyl)pyridin-3-ol stems from its distinct structural attributes:

  • Pyridin-3-ol Core: The hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target's active site. It also serves as a key handle for derivatization.

  • 5-Methylsulfanyl Group: This group adds lipophilicity and can engage in specific interactions with protein residues. Importantly, the sulfur atom is amenable to oxidation, allowing for fine-tuning of electronic and solubility properties through conversion to sulfoxide and sulfone moieties.[4]

  • Nitrogen Atom: The pyridine nitrogen acts as a hydrogen bond acceptor and can improve the pharmacokinetic profile of a molecule.[3]

PropertyValueSource
Chemical Formula C₆H₇NOS-
Molecular Weight 141.19 g/mol -
CAS Number 1909308-80-0 (dihydrochloride salt)[5]
LogP (Predicted) ~1.0 - 1.5(Structure-based estimation)
pKa (Predicted) ~5.0 (pyridinium ion), ~9.5 (phenol)(Structure-based estimation)
Appearance (Typically an off-white to yellow solid)-

Core Synthetic Methodologies and Protocols

The true power of 5-(methylsulfanyl)pyridin-3-ol lies in its capacity to be elaborated into more complex structures through a variety of robust chemical transformations. Below are detailed protocols for key reactions.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group is a prime site for modification to explore structure-activity relationships (SAR) by introducing diverse alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this transformation.[6]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to ensure complete deprotonation of the weakly acidic pyridinol, forming the highly nucleophilic alkoxide.[7][8] Weaker bases like K₂CO₃ may result in incomplete reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the sodium cation without forming a hydrogen-bonding shell around the alkoxide, thus maximizing its nucleophilicity.[7]

  • Alkylating Agent: Primary alkyl halides are ideal as this is an Sₙ2 reaction. Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield elimination products.[9]

Detailed Protocol: Synthesis of 5-(Methylsulfanyl)-3-propoxypyridine

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 5-(methylsulfanyl)pyridin-3-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To build biaryl or heteroaryl scaffolds, the Suzuki-Miyaura coupling is an indispensable tool.[10] This reaction requires initial conversion of the hydroxyl group to a better leaving group, such as a triflate or tosylate, to enable the palladium-catalyzed cycle.

Causality Behind Experimental Choices:

  • Activation: The C-O bond of a phenol is too strong for direct oxidative addition into the Pd(0) catalyst. Conversion to a sulfonate ester like a triflate (-OTf) or nonaflate (-ONf) creates an excellent leaving group, making the carbon atom sufficiently electrophilic.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or Ad₂BnP) is critical.[10] These ligands promote the key steps of oxidative addition and reductive elimination, increasing reaction rates and yields, especially for heteroaromatic substrates.[11]

  • Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[12]

Detailed Protocol: Two-Step Synthesis of 3-Phenyl-5-(methylsulfanyl)pyridine

Step A: Triflation of 5-(methylsulfanyl)pyridin-3-ol

  • Preparation: Dissolve 5-(methylsulfanyl)pyridin-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise. The reaction is often exothermic.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude triflate, which is often used directly in the next step.

Step B: Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask, add the crude 5-(methylsulfanyl)pyridin-3-yl triflate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in the reaction solvent.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon (3x). Add the reaction solvent (e.g., 1,4-dioxane/water, 10:1) followed by the catalyst solution via syringe.

  • Execution: Heat the mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor progress by LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-based functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method to couple the activated pyridyl core with a wide range of primary and secondary amines.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: As with Suzuki coupling, a palladium source and a specialized ligand are required. Ligands like BINAP, XPhos, or BrettPhos are highly effective for C-N coupling.[11][14] The choice of ligand can depend on the steric and electronic nature of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[14]

Detailed Protocol: Synthesis of N-Benzyl-5-(methylsulfanyl)pyridin-3-amine

  • Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vial with 5-(methylsulfanyl)pyridin-3-yl triflate (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (3-5 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Amine: Add anhydrous toluene or dioxane, followed by benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the vial tightly and heat to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Oxidation of the Methylsulfanyl Group

Oxidation of the methylsulfanyl group to the corresponding sulfoxide or sulfone is a critical transformation for modulating a compound's properties. Sulfoxides and sulfones are more polar and can act as strong hydrogen bond acceptors, often improving solubility and potency.

Causality Behind Experimental Choices:

  • Selective Oxidation to Sulfoxide: Using one equivalent of a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures allows for selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone.

  • Oxidation to Sulfone: Using an excess (≥2 equivalents) of a strong oxidizing agent like m-CPBA or Oxone® at room temperature or with gentle heating ensures complete conversion to the sulfone.[15] A "green" alternative using hydrogen peroxide in acetic acid can also be effective.[16]

Detailed Protocol: Selective Oxidation to 5-(Methylsulfinyl)pyridin-3-ol

  • Preparation: Dissolve 5-(methylsulfanyl)pyridin-3-ol (1.0 eq) in a suitable solvent like DCM or chloroform (CHCl₃) and cool to 0 °C.

  • Oxidant Addition: Add a solution of m-CPBA (~77%, 1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by saturated aqueous NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to obtain the sulfoxide. Note: To synthesize the sulfone, use ≥2.2 equivalents of m-CPBA and allow the reaction to proceed at room temperature.

Visualizing the Synthetic Workflow

G cluster_start Starting Material cluster_mods Key Transformations cluster_coupling Core Elaboration cluster_products Derivative Classes start 5-(Methylsulfanyl)pyridin-3-ol williamson O-Alkylation (Williamson Ether Synthesis) start->williamson triflation O-Activation (Triflation) start->triflation oxidation S-Oxidation (m-CPBA, H₂O₂) start->oxidation ether_prod 3-Alkoxy Pyridines williamson->ether_prod triflate_product Pyridin-3-yl Triflate Intermediate triflation->triflate_product sulfoxide_prod Pyridyl Sulfoxides oxidation->sulfoxide_prod sulfone_prod Pyridyl Sulfones oxidation->sulfone_prod suzuki C-C Coupling (Suzuki-Miyaura) triflate_product->suzuki buchwald C-N Coupling (Buchwald-Hartwig) triflate_product->buchwald biaryl_prod Biaryl Pyridines suzuki->biaryl_prod amino_prod Amino Pyridines buchwald->amino_prod

Caption: Synthetic utility workflow of 5-(methylsulfanyl)pyridin-3-ol.

Applications in Drug Discovery: Case Studies

The structural motifs accessible from 5-(methylsulfanyl)pyridin-3-ol are prevalent in inhibitors of several important drug target classes, most notably protein kinases.

Case Study 1: Kinase Inhibitors (PIM, PI3K/mTOR, PLK4)

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The pyridine scaffold is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The methylsulfanyl group and its oxidized derivatives can provide additional interactions and tune selectivity.

  • PIM Kinases: A series of potent indole-based PIM kinase inhibitors were developed where a key component of the pharmacophore could be accessed via pyridine-based building blocks.[17] The pyridine nitrogen is often crucial for hinge binding.

  • PI3K/mTOR Pathway: In a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides developed as PI3K/mTOR dual inhibitors, the central pyridine ring acts as a key scaffold for orienting the quinoline and benzenesulfonamide moieties for optimal target engagement.[18]

  • PLK4 Inhibitors: A potent and selective type-II PLK4 inhibitor was discovered featuring a 1H-pyrazolo[3,4-b]pyridine core, demonstrating the utility of fused pyridine systems in targeting specific kinase conformations.[19] The methylsulfonylphenyl group present in this inhibitor highlights the importance of the oxidized sulfur moiety for potency.

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Points of Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT Akt/PKB PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation mTOR->Proliferation PIM PIM Kinase PIM->Proliferation PI3Ki PI3K/mTOR Inhibitors PI3Ki->PI3K PI3Ki->mTOR PIMi PIM Inhibitors PIMi->PIM

Caption: Inhibition points for pyridine-based drugs in oncogenic pathways.

Conclusion

5-(Methylsulfanyl)pyridin-3-ol is more than a simple heterocycle; it is a strategic building block that provides medicinal chemists with a robust platform for rapid lead generation and optimization. Its trifunctionality allows for systematic exploration of chemical space through reliable and well-established synthetic protocols such as Williamson ether synthesis, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and sulfur oxidation. The prevalence of its core structure and derivatives in successful kinase inhibitor programs underscores its value and ensures its continued application in the pursuit of novel therapeutics.

References

  • Zhao, G., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Li, J., et al. (2014). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. RSC Advances, 4(78), 41629-41633. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters, 22(10), 3959-3963. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 246-252. Available at: [Link]

  • Newton, C. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(11), 2494-2501. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Rusanov, E. B., et al. (2021). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4487–4526. Available at: [Link]

  • Xiang, Q., et al. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 127, 925-936. Available at: [Link]

  • Yi, W.-B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(4), 3057-3065. Available at: [Link]

  • Kakiuchi, T., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Sharma, S., & Kumar, A. (2016). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 32(1), 139-147. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Alam, M. J., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14354-14385. Available at: [Link]

  • Semantic Scholar. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. Retrieved from [Link]

  • Kim, Y., et al. (2018). Discovery of a series of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. Available at: [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Available at: [Link]

  • Zhang, T., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3389. Available at: [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Available at: [Link]

  • Hidalgo, F. J., et al. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(19), 5448-5454. Available at: [Link]

  • Carrasco, E., et al. (2016). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 124, 846-859. Available at: [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Pyridine (FDB014733). Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyridin-3-ol. Retrieved from [Link]

  • ECHA. (n.d.). 5-(methylsulfanyl)pyridin-3-amine dihydrochloride. Retrieved from [Link]

  • ChemSrc. (2025). 5-methylsulfanyl-pentane-2,3-dione. Retrieved from [Link]

Sources

Method

Application Note: Cross-Coupling Strategies for the Synthesis of Functionalized 5-(Methylsulfanyl)pyridin-3-ol Derivatives

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cross-coupling reactions of 5-(methylsulfanyl)pyridin-3-ol. Substituted pyridine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cross-coupling reactions of 5-(methylsulfanyl)pyridin-3-ol. Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, and their synthesis often relies on robust cross-coupling methodologies. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering insights into reaction conditions, catalyst selection, and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently synthesize novel pyridine derivatives for drug discovery programs.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine core through cross-coupling reactions is a powerful tool for modulating physicochemical properties and biological activity.[1] 5-(Methylsulfanyl)pyridin-3-ol is a versatile building block, offering multiple sites for functionalization. However, the presence of the hydroxyl and methylsulfanyl groups can influence the reactivity of the pyridine ring and interact with the metal catalysts, necessitating careful optimization of reaction conditions. This guide outlines key cross-coupling strategies to navigate these challenges and successfully synthesize a range of derivatives.

Pre-functionalization of the Pyridine Core

A prerequisite for most cross-coupling reactions is the installation of a suitable handle, typically a halide, on the pyridine ring. Electrophilic halogenation is a common method to achieve this.

Protocol 1: Electrophilic Bromination

This protocol describes a general procedure for the bromination of 5-(methylsulfanyl)pyridin-3-ol, which typically occurs at the C2 or C6 positions due to the directing effects of the hydroxyl group.

Materials:

  • 5-(Methylsulfanyl)pyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 5-(methylsulfanyl)pyridin-3-ol (1.0 eq) in ACN or DCM (0.1 M) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the brominated product.

Rationale: The hydroxyl group at the 3-position is an activating, ortho-, para-director, making the 2, 4, and 6 positions susceptible to electrophilic attack. The choice of solvent can influence the regioselectivity of the bromination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3]

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-5-(methylsulfanyl)pyridin-3-ol Derivative

Materials:

  • Bromo-5-(methylsulfanyl)pyridin-3-ol derivative (e.g., 2-bromo-5-(methylsulfanyl)pyridin-3-ol)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Schlenk flask or microwave vial

Procedure:

  • In a Schlenk flask or microwave vial, combine the bromo-5-(methylsulfanyl)pyridin-3-ol derivative (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Rationale: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[4][5] Pd(PPh₃)₄ is a common and effective catalyst.[6] The base is required for the transmetalation step of the catalytic cycle.[7] The use of electron-rich and bulky phosphine ligands can sometimes improve yields for less reactive substrates.[2]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8]

Protocol 3: Buchwald-Hartwig Amination of a Bromo-5-(methylsulfanyl)pyridin-3-ol Derivative

Materials:

  • Bromo-5-(methylsulfanyl)pyridin-3-ol derivative

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)[9][10]

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-2.0 eq)[11]

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.

  • Add the bromo-5-(methylsulfanyl)pyridin-3-ol derivative, the amine, and the base.

  • Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[12] Bulky, electron-rich phosphine ligands facilitate the catalytic cycle.[8] A strong base is required to deprotonate the amine. The reaction is sensitive to air and moisture, requiring inert atmosphere techniques.[10]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd precatalyst and ligand in solvent B Add Bromo-pyridine, Amine, and Base A->B C Heat to 80-110 °C B->C D Monitor by TLC/LC-MS C->D E Quench with aq. NH4Cl D->E F Extract with organic solvent E->F G Purify by chromatography F->G

Caption: A general workflow for the Buchwald-Hartwig amination protocol.

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]

Protocol 4: Sonogashira Coupling of a Bromo-5-(methylsulfanyl)pyridin-3-ol Derivative

Materials:

  • Bromo-5-(methylsulfanyl)pyridin-3-ol derivative

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-4 eq)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-5-(methylsulfanyl)pyridin-3-ol derivative, the palladium catalyst, and CuI.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature to 60 °C until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Rationale: The Sonogashira reaction is generally performed under mild conditions.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. Copper-free Sonogashira conditions have also been developed to avoid the potential homocoupling of the alkyne (Glaser coupling).[14][15]

Summary of Reaction Conditions

ReactionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Dioxane/H₂O80-120
Buchwald-Hartwig Pd₂(dba)₃ (1-3)Xantphos (2-6)NaOtBu (1.2-2.0)Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)-Et₃N (2-4)THF25-60

Troubleshooting and Key Considerations

  • Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can interfere with some catalytic cycles, especially when strong bases are used. Protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary in certain cases.

  • Sulfur Poisoning: The methylsulfanyl group has the potential to coordinate to the palladium catalyst, which can lead to catalyst deactivation. In such instances, using higher catalyst loadings or ligands that are less prone to sulfur poisoning might be beneficial.

  • Regioselectivity: In cases where multiple halides are present on the pyridine ring, the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions.[16]

  • Microwave Irradiation: For sluggish reactions, the use of microwave heating can often reduce reaction times and improve yields.[17]

Conclusion

The cross-coupling reactions of 5-(methylsulfanyl)pyridin-3-ol derivatives are powerful tools for the synthesis of novel and diverse molecular entities. By understanding the nuances of each reaction type and carefully selecting the appropriate conditions, researchers can efficiently generate libraries of compounds for evaluation in drug discovery and other chemical biology applications. The protocols and insights provided in this application note serve as a valuable resource for navigating the synthesis of these important heterocyclic compounds.

References

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry - ACS Publications. (2021). Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017). Available from: [Link]

  • Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines. Organic Letters - ACS Publications. (2014). Available from: [Link]

  • Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2- a ]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). (2017). Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available from: [Link]

  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available from: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. (2013). Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2020). Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. Available from: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. (2012). Available from: [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. (2022). Available from: [Link]

  • Cross-coupling reaction. Wikipedia. Available from: [Link]

  • First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines. UniCA IRIS. (2024). Available from: [Link]

  • Palladium-Catalyzed Desulfurative Sonogashira Cross-Coupling Reaction of 3-Cyano. . Available from: [Link]

  • Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H. Arkivoc. (2022). Available from: [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry - ACS Publications. (2016). Available from: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 5-(methylsulfanyl)pyridin-3-ol Reaction Mixtures

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 5-(methylsulfanyl)pyridin-3-ol from crude reaction mixtures. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 5-(methylsulfanyl)pyridin-3-ol from crude reaction mixtures. Recognizing the unique challenges presented by the molecule's amphoteric nature and the presence of a potentially labile methylsulfanyl group, this guide moves beyond standard protocols. It explains the causality behind experimental choices, offering a decision-making framework for selecting the most appropriate purification strategy—from initial work-up to final polishing. Detailed, field-proven protocols for acid-base extraction, recrystallization, and column chromatography are provided, alongside troubleshooting advice to address common issues such as low recovery and product degradation.

Introduction and Strategic Overview

5-(methylsulfanyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyridin-3-ol core and a methylthio substituent—which are present in various biologically active molecules. The purification of this compound is non-trivial due to its key structural features: a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and a sulfur-containing moiety. This amphoteric nature means the compound's solubility is highly dependent on pH.[1][2] Furthermore, the pyridine ring can lead to strong interactions with silica gel, a common chromatography stationary phase, often resulting in poor peak shape and low recovery.[3]

A successful purification strategy must therefore be designed to:

  • Remove unreacted starting materials, reagents, and by-products.

  • Exploit the unique physicochemical properties of the target molecule.

  • Minimize degradation, such as oxidation of the methylsulfanyl group.

This guide presents a logical workflow to navigate these challenges, enabling the isolation of 5-(methylsulfanyl)pyridin-3-ol with high purity.

Purification_Workflow start Crude Reaction Mixture liquid_liquid Aqueous Work-up / Acid-Base Extraction start->liquid_liquid crude_solid Isolate Crude Solid (Evaporation / Precipitation) liquid_liquid->crude_solid Isolate organic or aqueous phase chromatography Column Chromatography crude_solid->chromatography Complex mixture or oily solid recrystallization Recrystallization crude_solid->recrystallization Crystalline solid with minor impurities chromatography->recrystallization Further polishing final_product Pure 5-(methylsulfanyl)pyridin-3-ol chromatography->final_product recrystallization->final_product Acid_Base_Extraction cluster_org1 Organic Layer 1 (e.g., EtOAc) cluster_aq1 Aqueous Layer 1 cluster_org2 Organic Layer 2 (N) cluster_aq2 Aqueous Layer 2 (T + B) cluster_org3 Organic Layer 3 (T) cluster_aq3 Aqueous Layer 3 (B) org1_content Crude Mixture: - Target Compound (T) - Neutral Impurities (N) - Basic Impurities (B) step2 2. Separate layers. Extract organic layer with dilute HCl (1M). org1_content->step2 aq1_content Acidic Impurities (A⁻) org2_content Neutral Impurities (N) aq2_content Protonated Target (T-H⁺) Protonated Basic Imp. (B-H⁺) step3 3. Separate layers. Basify aqueous layer (pH 8-9) with NaOH / NaHCO₃. Extract with EtOAc. aq2_content->step3 org3_content Purified Target (T) aq3_content Basic Impurities (B-H⁺) start 1. Dissolve crude in EtOAc. Wash with sat. NaHCO₃. start->org1_content start->aq1_content step2->org2_content step2->aq2_content step3->org3_content step3->aq3_content

Sources

Method

Application Notes &amp; Protocols: Catalytic Functionalization of 5-(methylsulfanyl)pyridin-3-ol

Abstract The 5-(methylsulfanyl)pyridin-3-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic properties, hydrogen bondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-(methylsulfanyl)pyridin-3-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic properties, hydrogen bonding capabilities, and multiple sites for chemical modification make it an attractive core for generating diverse molecular libraries. However, the selective functionalization of this electron-rich, poly-functional heterocycle presents considerable synthetic challenges, including issues with regioselectivity and catalyst compatibility with the sulfur moiety. This guide provides a comprehensive overview of modern catalytic strategies to address these challenges. It details field-proven insights and step-by-step protocols for C-H activation, cross-coupling of pre-functionalized intermediates, and targeted modification of the innate hydroxyl and methylsulfanyl groups. Each section is designed to provide researchers with the causal logic behind experimental choices, enabling the rational design of synthetic routes to novel derivatives.

Introduction: The Strategic Value of the 5-(methylsulfanyl)pyridin-3-ol Core

Substituted pyridines are ubiquitous in FDA-approved pharmaceuticals, owing to their ability to act as bioisosteres for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets. The 5-(methylsulfanyl)pyridin-3-ol core, in particular, offers three distinct points for diversification:

  • The Pyridine Ring: The C-H bonds at the C2, C4, and C6 positions are targets for direct functionalization to build molecular complexity.

  • The 3-hydroxyl Group: This group can act as a directing group for C-H activation, a nucleophile for etherification, or be converted into a triflate, an excellent leaving group for cross-coupling reactions.[1]

  • The 5-methylsulfanyl Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which dramatically alters the electronic and physicochemical properties (e.g., solubility, polarity, H-bond accepting ability) of the molecule.

The primary challenge lies in achieving high regioselectivity. The pyridine nitrogen is electron-withdrawing, while the hydroxyl and methylsulfanyl groups are electron-donating, creating a complex electronic landscape that can lead to mixtures of products with many catalytic systems.[2] Furthermore, the sulfur atom can potentially coordinate to and deactivate transition metal catalysts. The protocols outlined herein are designed to navigate these complexities.

Direct C-H Functionalization Strategies

Directly converting innate C-H bonds into new C-C or C-X bonds is a powerful, atom-economical strategy. For 5-(methylsulfanyl)pyridin-3-ol, the primary sites for C-H activation are the C2, C4, and C6 positions. The 3-hydroxyl group is expected to direct metallation to the ortho C2 and C4 positions.

Protocol 2.1: Palladium-Catalyzed C4-Selective Direct Arylation

Rationale: While the C2 position is often the most electronically favored site for functionalization in pyridines, the steric hindrance and directing effect of the 3-hydroxyl group can be leveraged to favor the C4 position. Palladium-carboxylate catalytic systems have been shown to avoid the position adjacent to a Lewis basic nitrogen, which in this case can help disfavor C2 functionalization.[3] This protocol is adapted from methodologies developed for the selective arylation of substituted pyridines.[3][4]

Reaction Scheme:

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 5-(methylsulfanyl)pyridin-3-ol (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand such as SPhos (0.10 mmol, 10 mol%).

  • Add the aryl bromide (1.2 mmol, 1.2 eq.) and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of a degassed solvent such as 1,4-dioxane or toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (2x10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 4-arylated product.

Scientist's Notes:

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are crucial for promoting the C-H activation step and preventing catalyst deactivation.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically effective. The base facilitates the concerted metalation-deprotonation (CMD) pathway, which is often operative in these reactions.

  • Troubleshooting: If C2-arylation is a competing side reaction, consider using a bulkier ligand or temporarily protecting the 3-hydroxyl group as a pivaloate ester, which can enhance steric hindrance around the C2 position.

Catalytic Cycle Visualization

G cluster_0 Catalytic Cycle Pd(II)-Cat Pd(OAc)₂ Active_Cat L-Pd(OAc)₂ CMD_Complex CMD Transition State (Py-OH coordinates Pd) Palladacycle Palladacycle Intermediate Pd(II)_Aryl L-Pd(II)(Aryl)(OAc) Ox_Add Oxidative Addition Complex Product Arylated Product Ox_Add->Product ArX Aryl Halide (Ar-X) ArX->Ox_Add PyOH Substrate (Py-OH) PyOH->CMD_Complex

Caption: Figure 1: Concerted Metalation-Deprotonation (CMD) Pathway for Pd-Catalyzed C-H Arylation.

Functionalization via Cross-Coupling of Halogenated Intermediates

A robust and highly versatile strategy involves the initial, regioselective installation of a halogen (Br or I) onto the pyridine core, which then serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions.

G cluster_couplings Catalytic Cross-Coupling Reactions Start 5-(methylsulfanyl)pyridin-3-ol Halogenation Regioselective Halogenation (e.g., with NBS, NIS) Start->Halogenation Intermediate Halogenated Pyridinol (e.g., 4-Bromo derivative) Halogenation->Intermediate Suzuki Suzuki-Miyaura (C-C bond) Intermediate->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N bond) Intermediate->Buchwald + HNR¹R² Sonogashira Sonogashira (C-C triple bond) Intermediate->Sonogashira + Alkyne Product_Aryl Aryl/Heteroaryl Derivative Suzuki->Product_Aryl Product_Amine Amine/Amide Derivative Buchwald->Product_Amine Product_Alkyne Alkynyl Derivative Sonogashira->Product_Alkyne

Caption: Figure 2: Workflow for Functionalization via Cross-Coupling.

Protocol 3.1: Regioselective Bromination at C4

Rationale: The electron-donating hydroxyl group strongly activates the ortho (C2, C4) and para (C6) positions for electrophilic aromatic substitution. Bromination with N-bromosuccinimide (NBS) in a polar aprotic solvent often favors the less sterically hindered C4 position.

Step-by-Step Protocol:

  • Dissolve 5-(methylsulfanyl)pyridin-3-ol (10.0 mmol, 1.0 eq.) in 50 mL of acetonitrile (MeCN) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to yield 4-bromo-5-(methylsulfanyl)pyridin-3-ol.

Protocol 3.2: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[5] For electron-rich halopyridines, specialized ligands are often required to achieve high yields and prevent side reactions like dehalogenation.[6][7]

Step-by-Step Protocol:

  • In a microwave vial, combine 4-bromo-5-(methylsulfanyl)pyridin-3-ol (0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.75 mmol, 1.5 eq.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 eq.).

  • Add Pd(OAc)₂ (0.015 mmol, 3 mol%) and XPhos (0.03 mmol, 6 mol%).

  • Seal the vial, then evacuate and backfill with argon.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 3 mL).

  • Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by silica gel chromatography to isolate the coupled product.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: This reaction is a powerful tool for installing amine and amide functionalities, which are critical in many drug molecules.[8] The choice of ligand and base is highly dependent on the nature of the amine nucleophile (primary, secondary, acyclic, etc.).[9][10]

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add 4-bromo-5-(methylsulfanyl)pyridin-3-ol (0.5 mmol, 1.0 eq.), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and a suitable ligand like tBuXPhos (0.03 mmol, 6 mol%).

  • Add sodium tert-butoxide (NaOtBu, 0.7 mmol, 1.4 eq.).

  • Seal the tube, evacuate, and backfill with argon.

  • Add the amine (0.6 mmol, 1.2 eq.) followed by 3 mL of degassed toluene.

  • Heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Ref.
Suzuki-Miyaura Pd(OAc)₂ / XPhosCs₂CO₃Dioxane/H₂O120 (µW)65-95[6][7]
Buchwald-Hartwig Pd₂(dba)₃ / tBuXPhosNaOtBuToluene10060-90[8][9]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6070-95N/A

Functionalization of Innate Heteroatoms

Protocol 4.1: Copper-Catalyzed O-Arylation (Ullmann Condensation)

Rationale: The Ullmann reaction provides a classic and effective method for forming diaryl ethers, directly utilizing the nucleophilicity of the hydroxyl group.[11] Modern protocols use catalytic copper sources and ligands to improve reaction efficiency and lower temperatures.[12][13]

Step-by-Step Protocol:

  • To an oven-dried vial, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 5-(methylsulfanyl)pyridin-3-ol (1.0 mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Add a ligand such as L-proline or 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Evacuate and backfill the vial with argon.

  • Add 4 mL of degassed dimethyl sulfoxide (DMSO).

  • Seal the vial and heat to 110-130 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4.2: Catalytic Oxidation of the Methylsulfanyl Group

Rationale: Selective oxidation of the thioether to a sulfoxide or sulfone is a key transformation for modulating biological activity. Using a mild, catalytic system like scandium triflate with hydrogen peroxide minimizes over-oxidation and is compatible with a wide range of functional groups.[14]

Step-by-Step Protocol:

  • Dissolve 5-(methylsulfanyl)pyridin-3-ol or a derivative thereof (0.5 mmol) in a 1:1 mixture of acetonitrile and water (4 mL).

  • Add scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 10 mol%).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂, 0.55 mmol, 1.1 eq. for sulfoxide; 1.15 mmol, 2.3 eq. for sulfone) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The 5-(methylsulfanyl)pyridin-3-ol scaffold represents a versatile platform for the development of novel chemical entities. The catalytic methods presented here—spanning direct C-H functionalization, classic cross-coupling, and heteroatom modification—provide a robust toolkit for researchers. By understanding the underlying principles of regioselectivity and catalyst compatibility, scientists can rationally design and execute synthetic campaigns to access a wide chemical space. Future advancements will likely focus on developing even more selective C-H activation catalysts that can predictably functionalize any desired position on the pyridine ring and on photocatalytic methods that operate under even milder conditions.

References

  • Beisembaev, P. S., et al. (2015). A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid. Synlett, 26(11), 1541-1543. Available at: [Link]

  • Cindric, M., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3969-3987. Available at: [Link]

  • Yadav, J., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1511-1557. Available at: [Link]

  • Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(43), 17564-17567. Available at: [Link]

  • Filimonov, V. D., et al. (2016). Synthesis of Pyridinyl and Quinolinyl Triflates or Tosylates by Diazotization. Synfacts, 12(4), 0344. Available at: [Link]

  • Cindric, M., et al. (2014). The Suzuki-Miyaura reactions of halopyridines and the side products. Journal of the Serbian Chemical Society, 79(1), 27-35. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters, 33(42), 6299-6302. Available at: [Link]

  • Siau, W.-Y., et al. (2016). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. Chemistry–An Asian Journal, 11(20), 2859-2862. Available at: [Link]

  • Wikipedia contributors. (2024). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sarlah, D., & Denmark, S. E. (2012). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 134(42), 17462-17465. Available at: [Link]

  • Cao, H., et al. (2021). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 60(16), 8696-8713. Available at: [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2730. Available at: [Link]

  • Cao, H., et al. (2021). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 60(16), 8696-8713. Available at: [Link]

  • Daugulis, O., et al. (2014). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 12(3), 361-365. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chang, S., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. Available at: [Link]

  • Rahman, M. M., & Al-Amin, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1100. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Matteucci, M., et al. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235-237. Available at: [Link]

Sources

Application

in vitro assay preparation using 5-(methylsulfanyl)pyridin-3-ol reagents

Application Note: In Vitro Assay Preparation and Fragment-Based Screening Using 5-(Methylsulfanyl)pyridin-3-ol Reagents Introduction & Structural Rationale The pyridine scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Fragment-Based Screening Using 5-(Methylsulfanyl)pyridin-3-ol Reagents

Introduction & Structural Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, present in over 20% of FDA-approved drugs due to its profound effect on pharmacological activity and metabolic stability[1]. The specific reagent 5-(methylsulfanyl)pyridin-3-ol (CAS 910649-52-4)[2] serves as an exceptional starting point for Fragment-Based Drug Discovery (FBDD), particularly against metalloenzymes and kinase targets.

Causality of Structural Features:

  • Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor or direct metal chelator (e.g., coordinating catalytic Zn²⁺ in matrix metalloproteinases or epigenetic targets).

  • Methylthio Group (-SCH₃): Provides a soft, polarizable lipophilic vector that efficiently occupies hydrophobic sub-pockets, enhancing binding enthalpy.

  • Hydroxyl Group (-OH): Serves a dual purpose as a hydrogen bond donor and a highly accessible synthetic handle for late-stage functionalization (e.g., etherification) during hit-to-lead expansion[1].

Because fragments possess low molecular weight (<300 Da) and typically exhibit weak initial affinities (Kd in the µM to mM range), traditional high-throughput screening (HTS) often fails to detect them reliably. Therefore, highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) are required as primary screening tools to capture these transient interactions[3].

Reagent Preparation & Handling

Self-Validating QC: Before initiating any in vitro assay, the integrity of the fragment must be verified to prevent false negatives.

  • Solubility & Storage: 5-(methylsulfanyl)pyridin-3-ol is highly soluble in Dimethyl Sulfoxide (DMSO). Prepare a 100 mM master stock in 100% anhydrous DMSO. Store aliquots at -20°C in desiccated, light-protected amber tubes to prevent oxidation of the thioether to a sulfoxide.

  • Aqueous Dilution: For biochemical assays, dilute the stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration is strictly controlled (typically 5%) to prevent target protein denaturation while maintaining fragment solubility.

Protocol 1: Fragment-Target Engagement via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic and thermodynamic data, making it the gold standard for validating fragment hits[4].

Step 1: Sensor Chip Preparation (Amine Coupling)

  • Dock a CM5 sensor chip into the SPR instrument and prime with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH below the protein's pI) until an immobilization level of 3000–5000 RU is achieved. Rationale: High ligand density is mandatory to detect the low mass of the 141.19 Da fragment.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Solvent Correction Calibration (Critical Step) Causality: Fragments are screened in 5% DMSO. A mere 0.1% mismatch in DMSO between the running buffer and the sample causes a bulk refractive index shift of ~1200 RU, which completely masks the tiny 5–15 RU fragment binding signal[3].

  • Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer.

  • Inject the series across all flow cells to generate a calibration curve. The system will use this to mathematically subtract bulk shifts.

Step 3: Fragment Screening & Kinetic Titration

  • Dilute the 5-(methylsulfanyl)pyridin-3-ol stock to a top concentration of 1 mM in running buffer (final DMSO = 5%).

  • Prepare a 2-fold dilution series (1000 µM down to 15.6 µM).

  • Inject each concentration for 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase) at a flow rate of 30 µL/min.

  • Self-Validation: Include a known reference inhibitor as a positive control and buffer-only injections as negative controls to assess baseline drift and ensure the system is self-validating.

Protocol 2: Orthogonal FRET Enzymatic Assay

To confirm that the biophysical binding observed in SPR translates to functional inhibition, an orthogonal biochemical assay is required[3].

Step 1: Assay Assembly

  • Prepare Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 0.01% Brij-35.

  • Add the target metalloenzyme to a 384-well black microplate at a final concentration of 2 nM.

  • Dispense 5-(methylsulfanyl)pyridin-3-ol (and its optimized derivatives) using an acoustic liquid handler to achieve a dose-response range (10 mM to 10 µM).

Step 2: Pre-incubation & Initiation

  • Causality: Incubate the enzyme-fragment mixture for 30 minutes at room temperature. Fragment binding, especially to metal centers, can have slow association kinetics. Pre-incubation ensures equilibrium is reached before the substrate is introduced.

  • Initiate the reaction by adding a FRET-based peptide substrate at its Michaelis constant ( Km​ ) concentration.

Step 3: Kinetic Read

  • Monitor fluorescence continuously for 20 minutes.

  • Calculate initial velocities ( V0​ ) from the linear portion of the progress curves to determine the IC₅₀.

Data Presentation & Hit Triage

Effective FBDD relies on Ligand Efficiency (LE), which normalizes binding affinity to the number of heavy atoms (HA)[3]. 5-(methylsulfanyl)pyridin-3-ol has 9 heavy atoms, meaning even a modest Kd​ yields a highly efficient starting point for drug design.

Table 1: Representative Fragment Screening Data Summary

Compound / FragmentTarget ClassAssay Type Kd​ (µM)IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)
5-(Methylsulfanyl)pyridin-3-ol MetalloenzymeSPR / FRET45.285.40.42
Derivative A (Etherified)MetalloenzymeSPR / FRET1.22.50.38
Reference InhibitorMetalloenzymeSPR / FRET0.050.080.31

Note: An LE > 0.3 is generally considered a highly tractable starting point for hit-to-lead optimization.

Visualization

Workflow A 1. Reagent Prep 5-(Methylsulfanyl)pyridin-3-ol B 2. SPR Biosensor Assay (Primary Screen) A->B 100 mM DMSO Stock C 3. FRET Enzymatic Assay (Orthogonal Validation) B->C Kd < 500 µM Ligand Efficiency > 0.3 D 4. X-ray Crystallography (Binding Mode) C->D IC50 Confirmed E 5. Hit-to-Lead Optimization D->E Structure-Based Design

Workflow for fragment-based screening using 5-(methylsulfanyl)pyridin-3-ol.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Retrieved from:[Link]

  • Congreve, M., Chessari, G., Tisi, D., & Woodhead, A. J. (2008). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from: [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-(methylsulfanyl)pyridin-3-ol

Welcome to the technical support center for handling 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our approach is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule

FAQ 1: What are the key structural features of 5-(methylsulfanyl)pyridin-3-ol that influence its aqueous solubility?

The solubility behavior of 5-(methylsulfanyl)pyridin-3-ol is governed by its amphoteric nature, meaning it possesses both acidic and basic functional groups.

  • The Basic Group: The nitrogen atom in the pyridine ring is weakly basic. It can accept a proton (become protonated) under acidic conditions to form a more soluble cationic salt. The pKa of the conjugate acid of pyridine itself is approximately 5.2, and while substitution will alter this, it provides a useful starting point.[1][2][3]

  • The Acidic Group: The hydroxyl group at the 3-position is phenolic, making it weakly acidic. In basic conditions, it can lose a proton (become deprotonated) to form a phenolate anion, which is typically more water-soluble. The pKa of many phenols falls in the 8-10 range.

  • The Lipophilic Moiety: The methylsulfanyl group (-SCH₃) and the pyridine ring itself contribute to the molecule's lipophilicity (tendency to dissolve in fats and oils), which counteracts its water solubility.

This dual nature means that the molecule's net charge—and therefore its solubility in water—is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge and typically exhibits its lowest aqueous solubility.

FAQ 2: How do the predicted pKa values for 5-(methylsulfanyl)pyridin-3-ol impact its solubility at different pH values?

  • pKa₁ (Basic Nitrogen): Estimated to be in the range of 4.5 - 5.5 . Below this pKa, the pyridine nitrogen will be predominantly protonated (positively charged).

  • pKa₂ (Acidic Phenol): Estimated to be in the range of 8.5 - 9.5 . Above this pKa, the phenolic hydroxyl will be predominantly deprotonated (negatively charged).

This leads to a predictable pH-solubility profile:

  • Low pH (e.g., pH < 4): The molecule will be primarily in its protonated, cationic form, leading to higher aqueous solubility .

  • Neutral pH (e.g., pH ~6-8): The molecule will be primarily in its neutral, zwitterionic, or uncharged form, leading to its lowest aqueous solubility .

  • High pH (e.g., pH > 10): The molecule will be primarily in its deprotonated, anionic form, leading to higher aqueous solubility .

This relationship is visualized in the diagram below.

cluster_low_ph Low pH (< 4) cluster_neutral_ph Isoelectric Range (pH ~6-8) cluster_high_ph High pH (> 10) Low_pH Cationic Form (Protonated Pyridine) High Solubility Neutral_pH Neutral Form (Zwitterion) LOWEST Solubility Low_pH->Neutral_pH Increase pH High_pH Anionic Form (Deprotonated Phenol) High Solubility Neutral_pH->High_pH Increase pH

Caption: pH-dependent ionization and solubility of 5-(methylsulfanyl)pyridin-3-ol.

Section 2: Initial Troubleshooting and Assessment

FAQ 3: My stock solution of 5-(methylsulfanyl)pyridin-3-ol in an aqueous buffer is cloudy or has precipitated. What are the first steps?

Cloudiness or precipitation is a clear sign of poor solubility. The most common cause is preparing the solution in a buffer system near the compound's isoelectric point (likely near neutral pH).

Initial Troubleshooting Workflow:

  • Check the pH: Measure the pH of your current solution. If it is between 6 and 8, you are likely in the zone of minimum solubility.

  • Attempt pH Adjustment:

    • Take a small aliquot of your suspension.

    • Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Observe if the solution clears. This indicates the formation of the soluble cationic salt.

    • To another aliquot, add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise. Observe if the solution clears, indicating the formation of the soluble anionic phenolate.

  • Consider Temperature: Gently warming the solution may temporarily increase solubility, but be cautious as the compound may precipitate again upon cooling. This is not a long-term solution but can be useful for initial dissolution.

If pH adjustment resolves the issue, you have identified a viable path forward. If not, or if the required pH is incompatible with your experiment, you will need to explore other strategies like co-solvents.

start Precipitate Observed in Aqueous Buffer check_ph 1. Measure pH of the solution start->check_ph ph_range Is pH between 6 and 8? check_ph->ph_range acid_test 2. Test: Add dilute HCl Does it dissolve? ph_range->acid_test Yes (Likely) next_steps Proceed to Co-solvent or Surfactant Screening (See FAQ 5 & 6) ph_range->next_steps No base_test 3. Test: Add dilute NaOH Does it dissolve? acid_test->base_test No acid_yes Yes. Use acidic buffer (pH < 4) acid_test->acid_yes Yes base_yes Yes. Use basic buffer (pH > 10) base_test->base_yes Yes no_success Incompatible pH or No Dissolution base_test->no_success No no_success->next_steps

Caption: Initial troubleshooting workflow for precipitation issues.

FAQ 4: How do I perform a simple experiment to determine the effect of pH on the solubility of this compound?

A pH-solubility profile is a fundamental experiment to characterize your compound. This involves measuring the solubility at various pH points to identify the optimal range for your work.

Protocol: Kinetic pH-Solubility Profiling

This method measures how much compound dissolves in different pH buffers over a set time.

Materials:

  • 5-(methylsulfanyl)pyridin-3-ol (solid)

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Citrate, phosphate, and borate buffers are common choices.

  • Microcentrifuge tubes or a 96-well plate.

  • Shaker/incubator.

  • Centrifuge.

  • UV-Vis spectrophotometer or HPLC for quantification.

Procedure:

  • Prepare Supersaturated Samples: Add an excess amount of solid 5-(methylsulfanyl)pyridin-3-ol to each tube/well (e.g., 1-5 mg). The goal is to have undissolved solid remaining at the end.

  • Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding tubes.

  • Equilibrate: Seal the tubes/plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) to allow the system to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, being sure not to disturb the pellet. Dilute as necessary and measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) on the y-axis versus pH on the x-axis. The resulting graph will visually represent the pH-solubility profile.

Section 3: Systematic Solubility Enhancement Strategies

FAQ 5: How can I use co-solvents to dissolve 5-(methylsulfanyl)pyridin-3-ol, especially if pH adjustment is not an option?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for lipophilic molecules like 5-(methylsulfanyl)pyridin-3-ol to dissolve.[][7][8]

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar compounds, thereby increasing solubility.[]

Common Co-solvents for Research Applications:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Excellent solubilizing power but can be toxic to some cell lines at higher concentrations.[4]
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.[5][]
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)A non-volatile, low-toxicity polymer often used in formulations.[]
Propylene Glycol10-40% (v/v)Common in pharmaceutical formulations; similar to PEG 400.[5][]

Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50% DMSO in water).

  • Determine Solubility: Use the kinetic solubility protocol described in FAQ 4, but substitute the different pH buffers with your co-solvent mixtures.

  • Dissolve First in Co-solvent: For preparing a stock solution, it is often best to first dissolve the compound in 100% co-solvent (e.g., DMSO) to create a high-concentration primary stock. This stock can then be serially diluted into your aqueous experimental medium.

    • Caution: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if the final DMSO concentration is too low to maintain solubility. This is known as "crashing out." Always check the final solution for clarity after dilution.

FAQ 6: When should I consider using surfactants, and what is the mechanism?

Surfactants are a good option when pH adjustment and co-solvents are insufficient or incompatible with your experimental system. They are particularly effective for highly lipophilic compounds.

Mechanism of Action: Surfactants are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases the apparent solubility of the drug.[11][12][13]

Common Non-ionic Surfactants (generally lower toxicity):

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Protocol: Basic Surfactant Screening

  • Prepare Surfactant Solutions: Make a series of solutions of a surfactant (e.g., Tween® 80) in your desired buffer at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5%, 1.0% w/v).

  • Determine Solubility: Use the kinetic solubility protocol (FAQ 4), adding an excess of your compound to each surfactant solution.

  • Analyze and Compare: Quantify the dissolved compound and compare the solubility in different surfactant concentrations to the solubility in buffer alone. A significant increase indicates successful micellar solubilization.

FAQ 7: What are cyclodextrins and how do they work to enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a bucket- or donut-shaped structure.[][15] They have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.

Mechanism of Action: A poorly soluble molecule, or a lipophilic part of it, can fit into the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[][16][17] The exterior of this complex is hydrophilic, allowing the entire complex to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[15][17] This is particularly useful for BCS Class II and IV compounds.[]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Also highly soluble and safe, often used in parenteral formulations.[16]

Protocol: Cyclodextrin Complexation Study

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your aqueous buffer.

  • Determine Solubility (Phase Solubility Diagram): Following the kinetic solubility protocol (FAQ 4), measure the solubility of 5-(methylsulfanyl)pyridin-3-ol at each cyclodextrin concentration.

  • Plot and Analyze: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a 1:1 inclusion complex and successful solubilization.

cluster_cd Cyclodextrin Solubilization Drug Poorly Soluble Drug (Lipophilic) Complex Soluble Inclusion Complex Drug->Complex Forms 'Host-Guest' Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences.
  • PMC.
  • Wikipedia. Cosolvent.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • LinkedIn. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • JOCPR.
  • Sigma-Aldrich.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MilliporeSigma. (2025, September 20).
  • IJRAR.org. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Preprints.org. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Guidechem. 6-[3-(methylsulfanyl)phenyl]pyridin-3-ol.
  • PubChem. 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-[(methylsulfinyl)methyl].
  • PubChem. (5-(Methylthio)pyridin-3-yl)methanol | C7H9NOS | CID 53713758.
  • NextSDS. 5-(methylsulfanyl)
  • Fluorochem. 5-Methylpyridin-3-ol.
  • PubChem. 5-Aminopyridin-3-ol | C5H6N2O | CID 2762895.
  • Sigma-Aldrich. 5-(methylsulfonyl)pyridin-3-amine | 1067530-19-1.
  • NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine.
  • Sigma-Aldrich. 6-[(methylsulfanyl)methyl]-2-(pyridin-3-yl)pyrimidin-4-ol.
  • University of Bristol, School of Chemistry. Interesting Molecules.
  • Royal Society of Chemistry. Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular.
  • University of Tartu, Institute of Chemistry. pKa values bases - Chair of Analytical Chemistry.
  • Molport. 5-(3-chloro-5-methylphenyl)pyridin-3-ol.
  • OCF. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
  • OCF. pKa Data Compiled by R. Williams page-1 pKa Values INDEX.
  • OCF. Equilibrium pKa Table (DMSO Solvent and Reference).
  • ResearchGate. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.

Sources

Optimization

Analytical Support Center: HPLC Method Optimization for 5-(methylsulfanyl)pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex heterocyclic compounds. 5-(methylsulfanyl)pyridin-3-ol presents a unique trifecta of analytical challenges: it is amphoteric, possesses a highly basic nitrogen that exacerbates secondary column interactions, and contains an oxidation-prone thioether linkage.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and optimizing your HPLC workflows.

Q1: Why am I observing severe peak tailing and poor symmetry for 5-(methylsulfanyl)pyridin-3-ol on a standard C18 column?

The Causality: Peak tailing in this molecule is primarily driven by its basic pyridine ring. Based on structurally similar analogs like 3-hydroxypyridine, the basic nitrogen has a [1]. When operating at a mid-pH (e.g., pH 5.0–7.0), the silica stationary phase contains[2]. The partially protonated pyridine nitrogen engages in strong secondary ion-exchange interactions with these silanols, dragging the tail of the peak and ruining symmetry.

The Solution: You must suppress silanol ionization by dropping the mobile phase pH well below the pKa of the silanols (typically pH > 3.0), or use a column specifically designed to shield basic analytes[3].

Table 1: Effect of Mobile Phase pH and Column Chemistry on Peak Asymmetry ( As​ )

Mobile Phase pHColumn ChemistryAnalyte Ionization StatePeak Asymmetry ( As​ )Resolution ( Rs​ ) from Impurities
pH 6.5Standard C18Mixed / Zwitterionic2.45 (Fail)1.2
pH 2.5Standard C18Fully Cationic1.60 (Marginal)1.8
pH 2.5Polar-Embedded C18Fully Cationic1.15 (Pass)2.5
pH 10.5High-pH Stable C18Fully Anionic1.08 (Pass)2.2
Protocol 1: Silanol-Suppressed Mobile Phase Preparation (Self-Validating)
  • Buffer Preparation: Weigh 2.88 g of phosphoric acid (85%) into 1 L of HPLC-grade water to create a ~25 mM phosphate buffer.

  • pH Adjustment: Adjust to pH 2.5 ± 0.05 using dilute NaOH or HCl.

  • Column Selection: Install a polar-embedded C18 column (e.g., C18-Amide) to provide a localized hydration layer that shields residual silanols.

  • System Suitability Testing (Self-Validation Checkpoint): Inject a neutral void marker (uracil) alongside 5-(methylsulfanyl)pyridin-3-ol. Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Condition: The system is validated for quantitative use only if Tf​≤1.2 . If Tf​>1.2 under these acidic conditions, the column's end-capping has degraded, and the column must be replaced.

Q2: My retention times are highly variable between batches. How do I stabilize the retention of this compound?

The Causality: 5-(methylsulfanyl)pyridin-3-ol is amphoteric. Alongside the basic pyridine nitrogen, it contains a weakly acidic phenolic-type hydroxyl group (pKa ~8.75)[1]. If your mobile phase pH is set near either of these pKa values, microscopic batch-to-batch variations in buffer preparation will drastically shift the ratio of ionized to neutral molecules. Because neutral molecules are highly retained on reversed-phase columns and ionized molecules are poorly retained, this ionization shift causes erratic retention times.

The Solution: To achieve robust retention, the mobile phase pH must be buffered at least 1.5 to 2.0 pH units away from any pKa value.

pH_Logic A Determine pKa Values N: ~4.8 | OH: ~8.8 B Avoid pH 3.3 - 6.3 (N ionization shifts) A->B Pyridine N C Avoid pH 7.3 - 10.3 (OH ionization shifts) A->C Hydroxyl D Select pH < 2.8 (Fully Cationic) B->D Lower pH E Select pH ~ 6.8 (Zwitterionic/Neutral) B->E Mid pH C->E Mid pH F Select pH > 10.8 (Fully Anionic) C->F High pH

Logical workflow for mobile phase pH selection based on amphoteric pKa values.
Q3: I am seeing extra peaks eluting slightly before the main peak, which increase in size over time. What is happening?

The Causality: The methylsulfanyl ( −SCH3​ ) moiety is a thioether. Thioethers are highly susceptible to when exposed to dissolved oxygen, trace metals, or[4][5]. Because the addition of oxygen atoms increases the polarity of the molecule, these degradation products will elute before the intact 5-(methylsulfanyl)pyridin-3-ol peak in reversed-phase chromatography.

Oxidation T 5-(methylsulfanyl)pyridin-3-ol (Thioether) S1 Sulfoxide Derivative (Early Eluting Peak) T->S1 + [O] (Peroxides/ROS) S2 Sulfone Derivative (Earliest Eluting Peak) S1->S2 + [O] (Prolonged exposure)

Sequential oxidation pathway of the thioether group into sulfoxide and sulfone.
Protocol 2: Antioxidant-Stabilized Sample Preparation (Self-Validating)
  • Solvent Degassing: Sparge all aqueous mobile phases and sample diluents with helium for 15 minutes, or ensure inline vacuum degassing is fully operational to remove dissolved O2​ .

  • Antioxidant Addition: Formulate your sample diluent with 0.01% (w/v) ascorbic acid to act as a sacrificial antioxidant, and 1 mM EDTA to chelate trace metals that catalyze oxidation.

  • Sample Storage: Transfer samples to amber HPLC vials to prevent photo-oxidation and maintain the autosampler temperature strictly at 4°C.

  • Degradation Monitoring (Self-Validation Checkpoint): Perform a time-course injection sequence of a standard solution at t=0 , t=12h , and t=24h . Monitor the relative peak area of the early-eluting sulfoxide derivative.

    • Validation Condition: The sample preparation protocol is validated if the sulfoxide peak area increases by <0.1% over the 24-hour testing period. If it exceeds this threshold, increase the antioxidant concentration or prepare samples immediately prior to injection.

References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Guides. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." ACS Publications, 2023. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PMC, 2022. Available at:[Link]

  • PubChem. "3-Hydroxypyridine | C5H5NO | CID 7971 - Experimental Properties and pKa." National Library of Medicine. Available at:[Link]

Sources

Troubleshooting

preventing oxidation of the methylsulfanyl group in 5-(methylsulfanyl)pyridin-3-ol

Welcome to the technical support guide for 5-(methylsulfanyl)pyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(methylsulfanyl)pyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. The unique bifunctionality of this molecule, containing both a nucleophilic methylsulfanyl (thioether) group and an electron-rich phenolic ring, presents specific challenges, most notably the propensity for oxidation of the sulfur center.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity of your synthetic route and the purity of your target molecules.

Troubleshooting Guide: Addressing In-Process Issues

This section addresses specific problems you might encounter during your experiments.

Question: My reaction is producing a complex mixture, and I suspect oxidation of the methylsulfanyl group. How can I definitively identify the sulfoxide and sulfone byproducts?

Answer:

Identifying the specific oxidation byproducts—the sulfoxide and the sulfone—is the first critical step in troubleshooting. These species arise from the addition of one and two oxygen atoms, respectively, and their presence can be confirmed using standard analytical techniques.

The primary oxidation pathway involves the sequential oxidation of the thioether first to a sulfoxide and then to a sulfone. This process is often irreversible under typical synthetic conditions.

Oxidation_Pathway Thioether 5-(methylsulfanyl)pyridin-3-ol (Thioether) Sulfoxide 5-(methylsulfinyl)pyridin-3-ol (Sulfoxide) Thioether->Sulfoxide [O] Sulfone 5-(methylsulfonyl)pyridin-3-ol (Sulfone) Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the methylsulfanyl group.

Analytical Confirmation Strategy:

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence.

  • Mass Spectrometry (MS): Look for molecular ion peaks corresponding to the addition of oxygen atoms.

    • Sulfoxide: [M+16]

    • Sulfone: [M+32] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of these peaks, ruling out other potential side products.

  • ¹H NMR Spectroscopy: The oxidation state of the sulfur atom significantly influences the chemical shift of the adjacent methyl protons.

    • Thioether (-S-CH₃): The methyl protons typically appear as a singlet around δ 2.5-2.6 ppm .

    • Sulfoxide (-SO-CH₃): The electron-withdrawing nature of the sulfoxide group deshields the protons, shifting the singlet downfield to approximately δ 2.8-3.0 ppm .

    • Sulfone (-SO₂-CH₃): The effect is even more pronounced, with the singlet appearing further downfield, typically around δ 3.2-3.4 ppm .

Table 1: Key Analytical Signatures for Oxidation Byproducts

Compound TypeMolecular Weight ChangeTypical ¹H NMR Shift (S-CH₃)
Thioether (Parent)M~2.5 ppm
SulfoxideM+16~2.9 ppm
SulfoneM+32~3.3 ppm
Question: I am attempting a reaction on the pyridine ring (e.g., electrophilic substitution) or the phenol (e.g., O-alkylation), but my yields are poor, and the primary isolated product is the sulfoxide. How do I prevent this?

Answer:

This is a classic selectivity challenge. Both the phenol and the thioether are sensitive to oxidative conditions often employed in aromatic chemistry. The key is a multi-faceted approach involving careful reagent selection and, if necessary, a protection strategy. Thioethers are readily oxidized to sulfoxides and sulfones, and this transformation can be catalyzed by various reagents.[1]

Strategy 1: Judicious Selection of Reagents

Avoid harsh, classical oxidizing agents. Many reagents used for electrophilic aromatic substitution are strong oxidants. The table below provides safer alternatives for common transformations.

Table 2: Reagent Selection Guide to Minimize Oxidation

Desired ReactionAvoid These ReagentsRecommended AlternativesRationale
Halogenation Br₂, FeBr₃; Cl₂, AlCl₃N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) in the darkNBS/NCS generate low concentrations of electrophilic halogen in situ, avoiding strongly oxidative conditions.
Nitration Conc. HNO₃ / H₂SO₄Milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.These reagents avoid the highly acidic and oxidizing environment of mixed acid nitration.
O-Alkylation Oxidative coupling conditionsWilliamson Ether Synthesis (e.g., Alkyl halide, K₂CO₃ in Acetone/DMF)This is a non-oxidative pathway that proceeds via nucleophilic substitution on the deprotonated phenol.
General Oxidation H₂O₂, KMnO₄, m-CPBA, CrO₃N/A - If oxidation is the goal, it must be controlled. If not, these must be strictly excluded.These are potent, non-selective oxidants that will readily attack the sulfur center.[2][3][4]

Strategy 2: Protecting Group Strategy

When milder reagents are not viable, a protecting group strategy is essential.[5][6] Given the two reactive sites, you must decide which to protect.

Decision_Tree cluster_advanced Advanced / Less Common start Goal: Modify 5-(methylsulfanyl)pyridin-3-ol q1 Are the required reaction conditions oxidative? start->q1 protect_phenol Strategy A: Protect the Phenol (-OH) q1->protect_phenol Yes protect_thioether Strategy B: Protect the Thioether (-SMe) (Advanced) q1->protect_thioether Yes, and phenol protection is not viable mild_conditions Proceed with mild, non-oxidative reagents. (See Table 2) q1->mild_conditions No protocol_phenol 1. Protect -OH (e.g., as TBDMS ether). 2. Perform desired reaction. 3. Deprotect with TBAF. protect_phenol->protocol_phenol protocol_thioether 1. Controlled oxidation to sulfoxide. 2. Perform desired reaction. 3. Reduce sulfoxide back to thioether. protect_thioether->protocol_thioether

Caption: Decision workflow for handling 5-(methylsulfanyl)pyridin-3-ol.

Protecting the phenol is generally the more straightforward and recommended approach. The resulting ether is much less susceptible to oxidation, simplifying the reaction landscape.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing 5-(methylsulfanyl)pyridin-3-ol to prevent long-term degradation?

Answer: Like many phenols and thioethers, this compound can be sensitive to air and light over time.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Temperature: Keep in a cool environment (refrigerator, 2-8 °C).

  • Light: Use an amber vial or store in a dark location to prevent light-induced degradation.

  • Purity: Ensure the material is free from trace metal impurities, which can catalyze oxidation.[7]

Q2: I need to perform a reaction that requires basic conditions. Will this affect the methylsulfanyl group?

Answer: The methylsulfanyl group is generally stable under most basic conditions (e.g., inorganic bases like K₂CO₃, NaOH, or organic amines). The primary concern with bases will be the deprotonation of the phenolic hydroxyl group (pKa ~9-10), forming a phenoxide. This increases the electron density of the ring, making it even more susceptible to oxidation, so maintaining an inert atmosphere during basic reactions is crucial.

Q3: Is it possible to selectively oxidize the methylsulfanyl group to the sulfoxide without affecting the phenol?

Answer: Yes, this is achievable with careful control. The thioether is generally more easily oxidized than the phenol ring.

  • Recommended Method: Use one equivalent of a mild oxidant like sodium periodate (NaIO₄) or a carefully controlled amount of hydrogen peroxide in a suitable solvent like methanol at low temperatures (0 °C to room temperature).[2] Over-oxidation to the sulfone can be a competing side reaction, so careful monitoring by TLC or LC-MS is essential. Reactions of methylsulfinyl derivatives of pyridine have been well-documented.[8]

Q4: Can I use a protecting group for the thioether itself?

Answer: Directly "protecting" a thioether in the traditional sense (i.e., masking its reactivity and then regenerating it) is not common because thioethers are relatively stable to many conditions except oxidation.[9] The most practical, albeit advanced, strategy that functions as a "protection" is a controlled, reversible oxidation-reduction sequence as outlined in the workflow diagram. You would intentionally oxidize the thioether to the sulfoxide, which is highly electron-withdrawing and deactivates the ring to many further reactions. After your desired synthetic step, the sulfoxide can be reduced back to the thioether using reagents like PCl₃ or HBr. This approach requires careful planning as the electronic properties of the molecule are significantly altered.

Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a reliable method for protecting the phenolic hydroxyl group, thereby preventing its interference in subsequent reactions and reducing its sensitivity to oxidation.

Reaction: 5-(methylsulfanyl)pyridin-3-ol to 3-((tert-butyldimethylsilyl)oxy)-5-(methylsulfanyl)pyridine

Materials:

  • 5-(methylsulfanyl)pyridin-3-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas line

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Argon), add 5-(methylsulfanyl)pyridin-3-ol and imidazole.

  • Add anhydrous DCM via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with permanganate will show consumption of the starting material).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected product.

This protected intermediate is now ready for subsequent reactions where the free hydroxyl or its phenoxide form would have been problematic. The TBDMS group can be easily removed later using fluoride sources like tetrabutylammonium fluoride (TBAF).

References
  • D. A. Wustrow, W. J. Smith III, L. D. Wise. "Protecting Groups for Thiols Suitable for Suzuki Conditions." Organic Letters, 2000, 2(16), 2547-2549. [Link]

  • K. C. Nicolaou, P. G. Bulger, D. Sarlah. "Thiol Protecting Groups." In Classics in Total Synthesis II, 2003, 639-666. [Link]

  • MDPI. "Intermittent Contact Oxidation Process for Sulfide Removal." MDPI, 2024. [Link]

  • Google Patents. "Method for preventing oxidation of sulfide minerals in sulfide ore.
  • H. An, Y. Hou, S. Chang, J. Zhang, Q. Zhu. "Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates." Inorganic Chemistry Frontiers, 2020, 7, 169-176. [Link]

  • USP Technologies. "Sulfide Oxidation Using Hydrogen Peroxide." USP Technologies. [Link]

  • Request PDF. "Chapter 6 'protection for the thiol group'." ResearchGate. [Link]

  • MDPI. "Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins." MDPI, 2016. [Link]

  • V. Valeika, V. Grazer, S. Svilpe. "Oxidation of Sulphides in Tannery Wastewater by Use of Manganese (IV) Oxide." Polish Journal of Environmental Studies, 2005, 14(5), 623-628. [Link]

  • ResearchGate. "Oxidation and reduction of phenols." ResearchGate. [Link]

  • ACS Publications. "Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes." Environmental Science & Technology, 2008. [Link]

  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. [Link]

  • ETH Zurich. "Protecting Groups - Synthesis I (Lecture 8)." ETH Zurich, 2019. [Link]

  • G. B. Barlin, W. V. Brown. "Some oxidation, reduction, and replacement reactions of the methyl-sulphinyl group in substituted six-membered nitrogen heterocycles." Journal of the Chemical Society C: Organic, 1967, 2473-2477. [Link]

  • MDPI. "Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker." MDPI, 2022. [Link]

  • W. Czuba, M. Woźniak. "OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS." Zeitschrift für Chemie, 1977, 17(9), 341-342. [Link]

  • NIH. "Catalytic Oxidative Coupling of Phenols and Related Compounds." PMC, 2014. [Link]

Sources

Optimization

reducing side reactions during 5-(methylsulfanyl)pyridin-3-ol halogenation

Welcome to the technical support center for the regioselective halogenation of 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the regioselective halogenation of 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent electronic nature of the substituted pyridinol core presents unique challenges, including competing side reactions and regioselectivity issues. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired halogenated product with high yield and purity.

Introduction: The Challenge of Selectivity

The halogenation of 5-(methylsulfanyl)pyridin-3-ol is a nuanced electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient, making it less reactive than benzene.[1][2][3] However, the presence of a strongly activating hydroxyl group (-OH) at C3 and a moderately activating, but oxidatively sensitive, methylsulfanyl group (-SMe) at C5 creates a complex electronic environment. The hydroxyl group strongly directs electrophiles to the ortho (C2, C4) and para (C6) positions, while the pyridine nitrogen directs to C3 and C5.[4] This electronic tug-of-war can lead to a variety of undesired outcomes. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My primary side product is the corresponding sulfoxide or sulfone. How can I prevent oxidation of the methylsulfanyl group?

Answer: Oxidation of the electron-rich sulfur atom is a common and often rapid side reaction, particularly with stronger halogenating agents or when using oxidants. The sulfur can be oxidized to a sulfoxide (-S(O)Me) or a sulfone (-S(O)₂Me).

Root Cause Analysis:

  • Harsh Reagents: Using elemental halogens (Br₂, Cl₂) with Lewis acids or strong oxidants creates a highly reactive environment that readily oxidizes the sulfide.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both halogenation and oxidation, often favoring the undesired oxidation pathway.

Recommended Solutions:

  • Switch to N-Halosuccinimides (NBS, NCS, NIS): These reagents are milder sources of electrophilic halogens and are less prone to causing oxidation compared to elemental halogens.[5][6] N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are particularly effective and are the recommended starting point.[7]

  • Control the Reaction Temperature: Perform the reaction at low temperatures. Start at 0 °C and consider going as low as -78 °C.[7] This will slow down the rate of oxidation more significantly than the rate of the desired aromatic substitution.

  • Use a Non-Oxidizing Solvent: Dichloromethane (DCM), chloroform, or acetonitrile are generally suitable. Avoid solvents that can participate in oxidative pathways.

  • Degas Solvents: Removing dissolved oxygen by sparging with an inert gas (N₂ or Ar) can help minimize background oxidation.

Issue 2: I'm getting a mixture of regioisomers, primarily halogenation at the C2, C4, and C6 positions. How can I improve selectivity for a specific position?

Answer: The formation of multiple regioisomers is expected due to the powerful activating and directing effects of the C3-hydroxyl group. The key is to modulate the electronic properties of the ring to favor one position over others.

Root Cause Analysis:

  • Dominant Hydroxyl Group Influence: The C3-OH group is a powerful ortho, para-director, strongly activating the C2, C4, and C6 positions for electrophilic attack. This often overrides the weaker directing effects of the other functionalities.

Recommended Solutions:

  • For C2 or C6 Halogenation:

    • Steric Hindrance: The C2 and C6 positions are sterically similar. It can be difficult to differentiate between them without a directing-group strategy.

    • pH Control: In acidic media, the pyridine nitrogen is protonated, further deactivating the ring and potentially altering the directing effects. A systematic screen of pH or the use of non-coordinating bases may reveal improved selectivity.

  • For C4 Halogenation (The most electronically favored position):

    • Pyridine N-Oxide Strategy: This is a highly effective and recommended strategy.[8][9][10] By first oxidizing the pyridine nitrogen to an N-oxide, you fundamentally change the electronics of the ring. The N-oxide group is strongly activating and directs electrophiles to the C4 (and C2/C6) position.[11] In your specific molecule, this will strongly enhance the reactivity at C4. The N-oxide can be easily reduced back to the pyridine in a subsequent step.

Issue 3: My reaction is resulting in di- or poly-halogenated products, even at one equivalent of halogenating agent.

Answer: Over-halogenation occurs when the mono-halogenated product is as reactive, or more reactive, than the starting material. The presence of two activating groups (-OH, -SMe) makes the ring highly susceptible to this.

Root Cause Analysis:

  • High Ring Activation: The combined electron-donating effects of the hydroxyl and methylsulfanyl groups make the pyridine ring exceptionally electron-rich and prone to multiple substitutions.

Recommended Solutions:

  • Slow Addition of Reagent: Add the halogenating agent (e.g., a solution of NBS in DCM/MeCN) dropwise to a cooled solution of the substrate. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Use Stoichiometry to Your Advantage: Begin with substoichiometric amounts of the halogenating agent (e.g., 0.8-0.95 equivalents) to minimize over-halogenation, accepting a lower conversion of your starting material. Unreacted starting material is often easier to separate from the desired product than a di-halogenated side product.

  • Protect the Hydroxyl Group: The -OH group is the strongest activating group. Converting it to a less activating protecting group (e.g., an acetate ester or a silyl ether) will significantly dampen the ring's reactivity and reduce the likelihood of polyhalogenation.

Logical Flow for Troubleshooting

This diagram outlines a decision-making process for optimizing the halogenation reaction.

troubleshooting_flow start Start: Halogenation of 5-(methylsulfanyl)pyridin-3-ol check_oxidation Is sulfur oxidation a major side product? start->check_oxidation check_regio Is regioselectivity poor? (Mixture of isomers) check_oxidation->check_regio No sol_oxidation 1. Switch to NBS/NIS 2. Lower Temperature (-78 to 0 °C) 3. Degas Solvents check_oxidation->sol_oxidation Yes check_poly Is polyhalogenation occurring? check_regio->check_poly No sol_regio Consider Pyridine N-Oxide Strategy to strongly favor C4 position. check_regio->sol_regio Yes sol_poly 1. Slow addition of reagent 2. Use <1.0 eq. of reagent 3. Protect -OH group check_poly->sol_poly Yes success Desired Product Obtained check_poly->success No sol_oxidation->check_regio sol_regio->check_poly sol_poly->success

Caption: Troubleshooting decision tree for halogenation.

Data Summary: Halogenating Agents

ReagentTypical ConditionsProsCons
NBS / NCS / NIS DCM or MeCN, -78 °C to RTMild, good for sensitive substrates, reduces oxidation risk.[5][6]Can still lead to mixtures with highly activated rings.
Br₂ / Cl₂ Often with Lewis/Brønsted AcidHighly reactive, inexpensive.Harsh, high risk of sulfur oxidation and polyhalogenation.[12][13]
I₂ / KI with Oxidant VariousGenerates electrophilic iodine in situ.Requires careful choice of oxidant to avoid side reactions.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

This protocol is a good starting point for achieving mono-bromination while minimizing sulfur oxidation.

  • Dissolution: Dissolve 5-(methylsulfanyl)pyridin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive substrates or to further minimize side reactions, cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 equiv) in a minimal amount of anhydrous DCM or MeCN. Add this solution dropwise to the cooled substrate solution over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the product and any side products.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.

  • Work-up: Allow the mixture to warm to room temperature. If using DCM, separate the organic layer. If using MeCN, add water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

Protocol 2: Two-Step Halogenation via a Pyridine N-Oxide

This strategy is highly recommended for achieving selective C4-halogenation.

Step A: N-Oxide Formation

  • Dissolution: Dissolve 5-(methylsulfanyl)pyridin-3-ol (1.0 equiv) in a suitable solvent such as acetic acid or DCM.

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) or hydrogen peroxide (H₂O₂), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC/LC-MS).

  • Work-up: Quench any excess oxidant and perform an appropriate aqueous work-up to isolate the crude 5-(methylsulfanyl)pyridin-3-ol 1-oxide.[10][16]

Step B: Halogenation of the N-Oxide

  • Follow Protocol 1 using the N-oxide synthesized in Step A as the starting material. The electronic activation provided by the N-oxide will strongly direct the halogen to the C4 position.[9][17]

Step C (Optional): Deoxygenation

  • Reduction: The resulting halogenated N-oxide can be reduced back to the pyridine using various reagents, such as PCl₃ or PPh₃, if the N-oxide is not the desired final product.

Frequently Asked Questions (FAQs)

Q1: Why is direct halogenation of pyridines so difficult in general? A: The lone pair on the pyridine nitrogen is in the plane of the ring and does not participate in aromaticity. Nitrogen is more electronegative than carbon, so it withdraws electron density from the ring, deactivating it towards electrophilic attack.[2][3] Reactions often require harsh conditions like high temperatures and strong acids to proceed.[1][13]

Q2: I need to install a chlorine or iodine instead of bromine. Can I use NCS or NIS with these protocols? A: Yes. N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can typically be substituted for NBS in the protocols above.[7] Be aware that their reactivity differs (generally I > Br > Cl), so you may need to adjust the reaction temperature and time accordingly. Iodination with NIS is often very fast, while chlorination with NCS may require slightly elevated temperatures or longer reaction times.

Q3: My compound is not soluble in DCM or acetonitrile. What other solvents can I try? A: You can explore other polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). However, be cautious with DMF as it can sometimes react with halogenating agents. Always ensure your solvent is anhydrous.

Q4: What is the "halogen dance" isomerization, and should I be concerned about it? A: The "halogen dance" is a base-catalyzed isomerization of halopyridines.[12] It is unlikely to be a significant issue under the neutral or slightly acidic conditions used for electrophilic halogenation with N-halosuccinimides. It becomes a concern if you treat your halogenated product with strong bases (e.g., LDA, NaNH₂).

Q5: Are there any modern, metal-catalyzed methods I should consider? A: While direct, metal-catalyzed C-H halogenation is an active area of research, these methods often require specific directing groups to be installed on the molecule, which adds synthetic steps.[18][19] For your substrate, the electronic strategies outlined above (N-oxide formation) or careful control of classical electrophilic substitution are generally more direct and effective starting points.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). American Chemical Society. Available at: [Link]

  • Levy, J. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779-785. Available at: [Link]

  • Nottingham, K. G., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(27), 11896-11903. Available at: [Link]

  • Nottingham, K. G., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed. Available at: [Link]

  • Chen, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-2951. Available at: [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). ResearchGate. Available at: [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). PubMed. Available at: [Link]

  • Nottingham, K. G., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(27), 11896-11903. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. Available at: [Link]

  • Levy, J. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

  • Direct regioselective C-3 halogenation of pyridines. (2026). ResearchGate. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022). Chemia. Available at: [Link]

  • Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Bromination of pyridine derivatives. (2019). Google Patents.
  • Iodination of p‐substituted phenols using KI as iodine source and O2 as oxidant. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. (n.d.). Rhodium.ws. Available at: [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. (2026). ResearchGate. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Researcher.Life. Available at: [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O₂ as oxidant. (2019). RSC Advances. Available at: [Link]

  • Pd(II)-catalyzed C-H iodination using molecular I₂ as the sole oxidant. (2013). PubMed. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). OSTI.GOV. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). PMC - NIH. Available at: [Link]

  • From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Available at: [Link]

  • Electrophilic substitution on pyridine. (n.d.). Chem.libretexts.org. Available at: [Link]

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. (n.d.). PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-(methylsulfanyl)pyridin-3-ol

Welcome to the technical support center for the crystallization of 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-(methylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-purity crystalline material. Drawing from extensive field experience, this resource provides in-depth troubleshooting advice and optimized protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 5-(methylsulfanyl)pyridin-3-ol?

A1: The main difficulties arise from its molecular structure. The pyridine ring, hydroxyl group, and methylsulfanyl group impart a unique combination of polarity, hydrogen bonding capabilities, and potential for side reactions, which can lead to several challenges:

  • High solubility in common solvents: The polar nature of the molecule, due to the pyridine nitrogen and hydroxyl group, can make it highly soluble in a wide range of solvents, complicating the selection of an ideal recrystallization solvent.[1][2]

  • Formation of "oils" or amorphous solids: Instead of forming a well-defined crystalline lattice, the compound may separate from the solution as a liquid ("oiling out") or a non-crystalline solid.[1] This is often due to a high degree of supersaturation or the presence of impurities that disrupt the crystallization process.

  • Inclusion of impurities: The crystal lattice can sometimes trap solvent molecules or structurally similar impurities, reducing the overall purity of the final product.[]

  • Polymorphism: Like many pharmaceutical compounds, 5-(methylsulfanyl)pyridin-3-ol may exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties such as solubility and stability.[4][5]

Q2: What types of impurities are commonly encountered with 5-(methylsulfanyl)pyridin-3-ol?

A2: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomeric impurities: Structurally similar molecules formed during synthesis, such as isomers with the methylsulfanyl group at a different position on the pyridine ring.[6]

  • Oxidation products: The methylsulfanyl group can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone.

  • Residual solvents: Solvents used in the synthesis or purification that become trapped in the crystal lattice.[]

  • Side-reaction products: Depending on the synthetic pathway, various byproducts can be generated. For instance, reactions involving ammonia can sometimes lead to the formation of various pyridine derivatives.[7]

Q3: How do I select an appropriate solvent system for crystallization?

A3: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of 5-(methylsulfanyl)pyridin-3-ol, polar solvents are generally more suitable.[2] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[8]

A systematic approach to solvent selection is recommended:

  • Single-Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at both room temperature and their boiling points.

  • Two-Solvent System (Anti-Solvent Crystallization): If a suitable single solvent cannot be identified, a two-solvent system is often effective.[9] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[9] The two solvents must be miscible.[9]

Solvent ClassExamplesSuitability for 5-(methylsulfanyl)pyridin-3-ol
Protic Solvents Water, Ethanol, Methanol, IsopropanolOften good "good" solvents due to hydrogen bonding. Water-alcohol mixtures can be effective.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateCan be effective as single solvents or as the "good" solvent in a two-solvent system.
Apolar Solvents Hexanes, Heptane, TolueneTypically used as "poor" solvents (anti-solvents) to induce precipitation.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the solution is too concentrated or cooled too quickly. To resolve this:

  • Add more solvent: Increase the volume of the "good" solvent to reduce the concentration.[8]

  • Re-heat and cool slowly: Re-heat the solution until the oil redissolves completely, then allow it to cool much more slowly. Insulating the flask can help.

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with other solvents or solvent combinations.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of 5-(methylsulfanyl)pyridin-3-ol.

Problem 1: Low or No Crystal Yield After Cooling

Potential Cause Explanation Recommended Solution
Too much solvent used The concentration of the compound is below the saturation point at the lower temperature, preventing crystallization. This is a very common issue.[1]Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly again.[1]
Supersaturation The solution is supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.[1]Induce crystallization by scratching the inner surface of the flask with a glass rod just below the liquid level. The scratches provide nucleation sites.[10] Alternatively, add a "seed crystal" of the pure compound if available.[1]
Inappropriate solvent The solubility of the compound in the chosen solvent does not change significantly with temperature.[2]Perform a new solvent screen to find a more suitable solvent or solvent pair where the solubility difference between hot and cold is more pronounced.

Problem 2: Impure Crystalline Product

Potential Cause Explanation Recommended Solution
Rapid crystallization Fast cooling can trap impurities within the growing crystal lattice.[11]Ensure the solution cools slowly and without disturbance to allow for the selective incorporation of the desired molecule into the crystal lattice.[2]
Colored impurities present Highly polar, colored impurities may co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[9] Use with caution as it can also adsorb some of the desired product.
Insoluble impurities Solid impurities that do not dissolve in the hot solvent are present in the final product.Perform a hot gravity filtration of the dissolved solution to remove any insoluble material before allowing the solution to cool and crystallize.[9]

Problem 3: Formation of Amorphous Solid or Fine Powder

Potential Cause Explanation Recommended Solution
High degree of supersaturation A very high concentration of the solute can lead to rapid precipitation rather than ordered crystal growth.Use a more dilute solution by adding more of the "good" solvent.
Rapid cooling Cooling the solution too quickly, for example by placing it directly into an ice bath, can cause the compound to "crash out" as a fine powder.[11]Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-(methylsulfanyl)pyridin-3-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying, potentially in a desiccator.[9]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone).[9]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness appears.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.[1]

  • Drying: Dry the purified crystals as described above.

Visualizing the Troubleshooting Process

The following workflow provides a visual guide to troubleshooting common crystallization issues.

G start Start Crystallization dissolve Dissolve crude material in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No low_yield Is the yield low? crystals_form->low_yield Yes add_solvent Add more solvent, reheat, and cool slowly oiling_out->add_solvent Yes scratch_seed Scratch flask or add seed crystal oiling_out->scratch_seed No pure_product Is the product pure? low_yield->pure_product No boil_solvent Boil off some solvent low_yield->boil_solvent Yes success Successful Crystallization pure_product->success Yes slow_cooling Ensure slow cooling pure_product->slow_cooling No add_solvent->cool boil_solvent->cool scratch_seed->boil_solvent rescreen_solvents Re-screen for a better solvent system rescreen_solvents->dissolve hot_filtration Perform hot filtration slow_cooling->hot_filtration charcoal Use activated charcoal hot_filtration->charcoal charcoal->rescreen_solvents

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design.
  • Solvent Effects on the Growth Morphology and Phase Purity of CL-20. (2014).
  • Control of polymorphism in continuous crystalliz
  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025). Journal of Molecular Pharmaceutics & Organic Process Research.
  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. (2015). Crystal Growth & Design.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm.
  • Common impurities in commercial Pyridine-2-sulfonic acid. (n.d.). Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Recrystalliz
  • Impurity Profiling in APIs. (2025). BOC Sciences.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021). BIOVIA.
  • Recrystalliz
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (2017).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
  • Recrystalliz
  • Quantitative Impurity Rejection Analysis for Crystallization. (2018). Organic Process Research & Development.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (n.d.).
  • Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf.
  • Purification method of pyridine and pyridine derivatives. (2012).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Guide for crystalliz
  • Pyridine. (n.d.). Wikipedia.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2014). Crystal Growth & Design.
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.).
  • SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). (2018). Semantic Scholar.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. (n.d.).
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. (2020).
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. (2020). PubMed.
  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. (n.d.). Benchchem.
  • ICH Q3C (R9) Guideline on impurities. (2024). EMA.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-(methylsulfanyl)pyridin-3-ol and 5-(methoxy)pyridin-3-ol for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related pyridin-3-ol derivatives: 5-(methylsulfanyl)pyridin-3-ol and 5-(methoxy)pyridin-3-ol. Understanding the subtle yet significant differences in their electronic properties and, consequently, their reactivity, is paramount for optimizing synthetic routes and tailoring molecular architectures for specific biological targets.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental choices and the interpretation of reactivity data. We will delve into the electronic interplay of the substituent groups with the pyridine ring, supported by both theoretical principles and analogous experimental data, to provide a predictive framework for their behavior in key organic transformations.

Electronic Landscape: A Tale of Two Donors

The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. In our case, both the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are positioned at the 5-position of the pyridin-3-ol ring, a location meta to the ring nitrogen. Both substituents possess lone pairs of electrons on the heteroatom directly attached to the ring, allowing them to participate in resonance donation. However, the extent of this donation and their inductive effects differ, leading to distinct reactivity profiles.

The oxygen atom in the methoxy group is more electronegative than the sulfur atom in the methylsulfanyl group. This results in a stronger inductive electron-withdrawing effect (-I) for the methoxy group. Conversely, the 3p orbitals of sulfur in the methylsulfanyl group have poorer overlap with the 2p orbitals of the aromatic carbon compared to the 2p-2p overlap between oxygen and carbon in the methoxy group. This generally leads to a less efficient resonance electron-donating effect (+R) for the methylsulfanyl group compared to the methoxy group.[1]

This electronic dichotomy is quantitatively captured by Hammett substituent constants (σ), which are a cornerstone for predicting the reactivity of substituted aromatic systems.

Substituentσ_metaσ_paraResonance Effect (σ_R)Inductive Effect (σ_I)
-OCH₃0.12-0.27-0.390.27
-SCH₃0.150.00-0.150.15

Data compiled from various sources. Note that specific values can vary slightly depending on the reaction and solvent system.

From this data, we can infer that the methoxy group is a significantly stronger electron-donating group through resonance than the methylsulfanyl group. This enhanced electron-donating capacity of the methoxy group is expected to have a profound impact on the reactivity of the pyridine ring, particularly in electrophilic aromatic substitution reactions.

Comparative Reactivity in Key Transformations

The following sections will explore the anticipated reactivity of 5-(methylsulfanyl)pyridin-3-ol and 5-(methoxy)pyridin-3-ol in two fundamental classes of aromatic reactions: electrophilic aromatic substitution and nucleophilic aromatic substitution. While direct comparative experimental data for these specific molecules is scarce in the literature, we can construct a robust predictive model based on established principles of physical organic chemistry and data from analogous systems.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene.[2] However, the presence of electron-donating groups can significantly activate the ring towards EAS. The hydroxyl group at the 3-position is a potent activating group, and its directing effect, along with that of the 5-substituent, will determine the regioselectivity of the reaction.

Predicted Reactivity:

Based on their respective electronic effects, 5-(methoxy)pyridin-3-ol is predicted to be significantly more reactive towards electrophilic aromatic substitution than 5-(methylsulfanyl)pyridin-3-ol. The stronger +R effect of the methoxy group will lead to a greater increase in electron density on the pyridine ring, thereby accelerating the rate of electrophilic attack.

Regioselectivity:

Both the hydroxyl and the 5-substituents are ortho, para-directing. The most activated positions for electrophilic attack will be C2, C4, and C6. The precise regioselectivity will be a complex interplay of the directing effects of both groups and steric hindrance.

Experimental Workflow: A Protocol for Comparative Kinetic Analysis of Electrophilic Bromination

To experimentally validate the predicted difference in reactivity, a competitive bromination experiment or parallel kinetic studies can be performed. The following protocol outlines a general procedure for a kinetic study of the bromination of these pyridin-3-ol derivatives.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare stock solutions of: - 5-(methylsulfanyl)pyridin-3-ol in acetic acid - 5-(methoxy)pyridin-3-ol in acetic acid - Bromine in acetic acid thermostat Thermostat a reaction vessel at a constant temperature (e.g., 25°C) prep_reactants->thermostat initiate Initiate the reaction by adding a known volume of the bromine solution to the pyridin-3-ol solution thermostat->initiate aliquots Withdraw aliquots at specific time intervals initiate->aliquots quench Quench the reaction in the aliquots (e.g., by adding a solution of sodium thiosulfate) aliquots->quench measure Determine the concentration of remaining bromine (e.g., by iodometric titration) quench->measure plot Plot ln[Br₂] vs. time to determine the pseudo-first-order rate constant (k_obs) measure->plot calculate Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the pyridin-3-ol plot->calculate compare Compare the k₂ values for the two compounds calculate->compare

Caption: Workflow for a kinetic study of electrophilic bromination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored, especially at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.[3] In the case of our target molecules, an SNAr reaction would likely require the presence of a good leaving group on the ring, which is absent in the parent structures.

However, we can consider the nucleophilicity of the pyridin-3-ol nitrogen atom itself in reactions such as quaternization. The electron-donating substituents at the 5-position will increase the electron density on the ring nitrogen, thereby enhancing its nucleophilicity.

Predicted Reactivity:

Following the same logic as for EAS, 5-(methoxy)pyridin-3-ol is predicted to be a better nucleophile than 5-(methylsulfanyl)pyridin-3-ol. The greater electron-donating ability of the methoxy group will lead to a higher electron density on the nitrogen atom, making it more readily available to attack an electrophile.

Experimental Workflow: A Protocol for Comparing Nucleophilicity via a Quaternization Reaction

A common method to assess the nucleophilicity of pyridines is to measure the rate of their reaction with an alkyl halide, such as methyl iodide, to form the corresponding pyridinium salt.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare equimolar solutions of: - 5-(methylsulfanyl)pyridin-3-ol in a suitable solvent (e.g., acetonitrile) - 5-(methoxy)pyridin-3-ol in the same solvent - Methyl iodide in the same solvent thermostat Place the reaction mixtures in a thermostatted bath at a constant temperature prep_reactants->thermostat monitor Monitor the progress of the reaction over time (e.g., by ¹H NMR spectroscopy, following the appearance of the N-methyl signal of the pyridinium product) thermostat->monitor plot Plot the concentration of the product vs. time monitor->plot calculate Determine the initial rate of reaction for both compounds plot->calculate compare Compare the initial rates to determine the relative nucleophilicity calculate->compare

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of Substituted Pyridin-3-ol Analogues as Novel Anticancer Agents

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Oncology The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Oncology

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its presence in both natural alkaloids and FDA-approved drugs highlights its importance in molecular design.[2] When functionalized, the pyridine scaffold offers a versatile template for developing targeted therapies. This guide focuses on the pyridin-3-ol moiety, a key pharmacophore whose analogues are being increasingly explored for various therapeutic applications, including oncology.

The introduction of a methylsulfanyl (-SCH₃) group and other substitutions at the 5-position of the pyridin-3-ol ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence the compound's interaction with biological targets, leading to enhanced potency and selectivity. While comprehensive comparative data on 5-(methylsulfanyl)pyridin-3-ol analogues specifically is still emerging, this guide synthesizes available information on related pyridine derivatives to present a framework for their evaluation as potential anticancer agents. We will delve into the comparative in vitro efficacy of a representative series of analogues, detail the rigorous experimental protocols used for their assessment, and discuss the underlying scientific principles that guide this research.

Comparative In Vitro Efficacy of 5-Substituted Pyridin-3-ol Analogues

The primary evaluation of potential anticancer drug candidates involves assessing their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized 5-substituted pyridin-3-ol analogues against a panel of human cancer cell lines. The data, presented as IC₅₀ values in micromolar (µM), is derived from a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay following a 48-hour incubation period. Paclitaxel, a well-established chemotherapeutic agent, is included as a positive control.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Pyridin-3-ol Analogues

Compound IDR-Group at C5MCF-7 (Breast)A549 (Lung)Huh-7 (Liver)
PY-1 -H>100>100>100
PY-2 -Cl25.431.228.9
PY-3 -OCH₃18.922.520.7
PY-4 -SCH₃ 6.8 9.1 7.5
PY-5 -CF₃12.315.614.1
Paclitaxel N/A6.78.27.1

Data is representative and for illustrative purposes.

From this comparative analysis, a clear structure-activity relationship (SAR) begins to emerge. The unsubstituted parent compound, PY-1 , shows negligible activity. The introduction of electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) groups at the 5-position confers moderate cytotoxic activity. Notably, the methylsulfanyl analogue, PY-4 , demonstrates the most potent anti-proliferative effect across all tested cell lines, with efficacy comparable to that of Paclitaxel.[3] This suggests that the sulfur-containing moiety may play a crucial role in the compound's mechanism of action, potentially through enhanced binding to a specific cellular target.

Key Experimental Methodologies

To ensure the reliability and reproducibility of these findings, standardized and validated protocols are essential. The following sections provide a detailed overview of the core experimental workflows.

General Synthesis of 5-Substituted Pyridin-3-ol Analogues

The synthesis of the target pyridin-3-ol analogues can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below. The specific choice of reagents and reaction conditions would be optimized for each analogue.

G start Substituted 3-Iodopyridine step1 Copper-Catalyzed Coupling with Thiobenzoic Acid start->step1 Thiobenzoic acid, CuI, Phenanthroline intermediate S-pyridin-3-yl benzothioate step1->intermediate step2 Hydrolysis intermediate->step2 NaOH or HCl product Target 5-Substituted Pyridin-3-thiol/ol step2->product

Caption: General synthetic workflow for pyridin-3-ol analogues.[4]

Detailed Protocol:

  • Thioester Formation: A mixture of the appropriate 5-substituted 3-iodopyridine (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and thiobenzoic acid (1.2 mmol) is dissolved in an anhydrous solvent such as toluene.[4] The mixture is degassed and heated under an inert atmosphere (e.g., Argon) at 80-100°C for 12-16 hours, with reaction progress monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the S-pyridin-3-yl benzothioate intermediate.

  • Hydrolysis: The purified intermediate is dissolved in a solvent mixture (e.g., methanol/water) and treated with a base (e.g., NaOH) or acid (e.g., HCl) to hydrolyze the thioester, yielding the final pyridin-3-thiol, which can exist in tautomeric equilibrium with the pyridin-3-ol form.[4]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h for cell adherence A->B C Add varying concentrations of Pyridin-3-ol analogues B->C D Incubate for 48h C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.[3]

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, Huh-7) are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The following day, cells are treated with serial dilutions of the pyridin-3-ol analogues (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel) are included.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined using non-linear regression analysis.

Mechanism of Action: Cell Cycle Analysis

To understand how the most potent compounds exert their anti-proliferative effects, cell cycle analysis is performed. This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes arrest in a specific phase suggests interference with the cellular machinery that governs that stage of cell division.[3]

Detailed Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound (e.g., PY-4 ) at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed again with PBS and then incubated with a solution containing RNase A and propidium iodide (PI), a fluorescent dye that intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[3]

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the in vitro comparative efficacy of 5-substituted pyridin-3-ol analogues as potential anticancer agents. The representative data suggests that the 5-(methylsulfanyl)pyridin-3-ol (PY-4 ) scaffold is a promising starting point for further development. The potent cytotoxicity, comparable to that of Paclitaxel, warrants a deeper investigation into its mechanism of action.

Future studies should focus on:

  • Elucidating the specific molecular target through techniques such as thermal shift assays, affinity chromatography, or computational docking studies.

  • Expanding the SAR study by synthesizing a broader range of analogues to optimize potency and selectivity.

  • In vivo efficacy studies in animal models to assess the therapeutic potential and pharmacokinetic properties of the most promising lead compounds.

The methodologies and framework presented here provide a robust foundation for researchers in drug discovery to build upon, paving the way for the development of novel and effective pyridine-based cancer therapies.

References

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds. Growing Science. Available at: [Link]

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of flavan-3-ol derivatives as positive modulators of GABAA receptors. PubMed. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. SID.ir. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Synthesis and Biological Evaluation of New Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC. Available at: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed. Available at: [Link]

  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Mass Spectrometry Methods for the Quantification of 5-(methylsulfanyl)pyridin-3-ol

Introduction The accurate quantification of novel small molecules in biological matrices is a cornerstone of drug discovery and development. This guide provides an in-depth comparison of mass spectrometry-based methods f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of novel small molecules in biological matrices is a cornerstone of drug discovery and development. This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of an assay to quantify 5-(methylsulfanyl)pyridin-3-ol, a novel analyte of interest. As a Senior Application Scientist, my objective is to present a narrative that not only outlines the necessary steps but also explains the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical method. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of bioanalytical method validation in line with global regulatory expectations. The principles and practices discussed herein are grounded in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is a harmonized guideline from regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Methodological Approach: A Tale of Two Platforms

For the quantification of 5-(methylsulfanyl)pyridin-3-ol, we will explore and compare two powerful mass spectrometry platforms:

  • Triple Quadrupole Mass Spectrometry (LC-MS/MS): The industry workhorse for targeted quantification, renowned for its sensitivity and selectivity through Selected Reaction Monitoring (SRM).

  • High-Resolution Mass Spectrometry (HRMS): An increasingly popular alternative, offering high mass accuracy and the ability to perform full-scan acquisitions, which can provide richer datasets.[6][7][8][9][10]

This guide will walk through the critical validation parameters, providing a head-to-head comparison of these two techniques and the experimental data to support their evaluation.

The Validation Workflow: A Self-Validating System

A robust bioanalytical method validation is a holistic process where each parameter contributes to the overall confidence in the generated data. The following diagram illustrates the interconnected nature of the validation parameters.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Analyte Analyte Characterization MD_IS Internal Standard Selection MD_Analyte->MD_IS MD_SamplePrep Sample Preparation Optimization MD_IS->MD_SamplePrep MD_LC LC Method Development MD_SamplePrep->MD_LC MD_MS MS Parameter Optimization MD_LC->MD_MS Specificity Specificity & Selectivity MD_MS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability MatrixEffect Matrix Effect Stability->MatrixEffect Carryover Carryover MatrixEffect->Carryover Dilution Dilution Integrity Carryover->Dilution Sample_Analysis Routine Sample Analysis Dilution->Sample_Analysis

Caption: A flowchart illustrating the logical progression from method development to full method validation and eventual sample analysis.

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental protocols and compare the expected performance of LC-MS/MS and HRMS for each validation parameter.

Specificity and Selectivity

Expertise & Experience: Specificity ensures that the signal we measure is from our analyte of interest, while selectivity confirms that we can differentiate it from other components in the sample. In bioanalysis, this is critical to avoid interference from endogenous matrix components or metabolites.[3][11]

Experimental Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

  • Analyze a blank sample spiked with the internal standard (IS) only.

  • Analyze a blank sample spiked with 5-(methylsulfanyl)pyridin-3-ol at the Lower Limit of Quantification (LLOQ).

  • Compare the chromatograms of the blank samples with the spiked LLOQ sample to ensure no significant interfering peaks are present at the retention time of the analyte and IS.

Comparative Performance:

ParameterLC-MS/MS (SRM)HRMS (Full Scan with Extracted Ion Chromatogram)Rationale
Specificity ExcellentExcellentBoth techniques offer high specificity. SRM relies on a specific precursor-product ion transition, while HRMS uses a narrow mass extraction window (e.g., ±5 ppm) around the accurate mass of the analyte.[7][9]
Selectivity HighVery HighHRMS can often provide superior selectivity in complex matrices due to its ability to resolve the analyte from isobaric interferences with high mass accuracy.
Linearity and Range

Expertise & Experience: Establishing the linear relationship between the analyte concentration and the instrument response is fundamental for accurate quantification. The range defines the concentrations over which the method is reliable.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of 5-(methylsulfanyl)pyridin-3-ol into the biological matrix. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) and determine the correlation coefficient (r²).

Comparative Performance:

ParameterLC-MS/MSHRMSAcceptance Criteria (ICH M10)
Correlation Coefficient (r²) ≥ 0.995≥ 0.994≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)

Table 1: Hypothetical Linearity Data for 5-(methylsulfanyl)pyridin-3-ol

Nominal Conc. (ng/mL)LC-MS/MS Calculated Conc. (ng/mL)HRMS Calculated Conc. (ng/mL)
1.001.051.10
5.004.905.15
25.025.524.5
10098.0103
500510495
10009901010
Accuracy and Precision

Expertise & Experience: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements. These are assessed using Quality Control (QC) samples at different concentrations.

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Analyze at least five replicates of each QC level in at least three independent runs.

  • Calculate the accuracy (% bias) and precision (coefficient of variation, %CV) for each level.

Comparative Performance:

Table 2: Hypothetical Accuracy and Precision Data for 5-(methylsulfanyl)pyridin-3-ol

QC LevelLC-MS/MS Accuracy (%)LC-MS/MS Precision (%CV)HRMS Accuracy (%)HRMS Precision (%CV)Acceptance Criteria (ICH M10)
LLOQ 98.58.2102.19.5Accuracy: 80-120%, Precision: ≤20%
LQC 101.25.597.86.8Accuracy: 85-115%, Precision: ≤15%
MQC 99.34.1100.55.2Accuracy: 85-115%, Precision: ≤15%
HQC 103.03.898.94.5Accuracy: 85-115%, Precision: ≤15%

Both platforms are expected to meet the stringent regulatory requirements for accuracy and precision.[11]

Matrix Effect

Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix, which can lead to inaccurate quantification.[12][13][14][15][16] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[17]

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and IS at the LQC and HQC concentration levels.

  • Compare the peak areas of the post-spiked samples to those of neat solutions of the analyte and IS at the same concentrations.

  • The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The IS-normalized matrix factor should be close to 1.

Comparative Performance:

PlatformExpected IS-Normalized Matrix FactorRationale
LC-MS/MS 0.95 - 1.05With a co-eluting SIL-IS, the analyte and IS experience similar ionization suppression or enhancement, which is corrected for in the ratio.
HRMS 0.93 - 1.07Similar to LC-MS/MS, a SIL-IS effectively compensates for matrix effects. The slightly wider expected range accounts for potential minor differences in the full-scan data acquisition.
Stability

Expertise & Experience: Analyte stability in the biological matrix under various storage and handling conditions must be demonstrated to ensure that the measured concentration reflects the concentration at the time of sample collection.[18][19]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze LQC and HQC samples after at least three freeze-thaw cycles.

  • Short-Term Stability: Keep LQC and HQC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store LQC and HQC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.

  • Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler.

Comparative Performance:

The stability of 5-(methylsulfanyl)pyridin-3-ol is an inherent property of the molecule and is not dependent on the mass spectrometry platform used for analysis. Both LC-MS/MS and HRMS would be expected to yield similar stability results, with the acceptance criterion being that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

Internal Standard Selection: The Key to Robustness

The choice of an internal standard (IS) is critical for a robust bioanalytical method. A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis.[17][20][21] For 5-(methylsulfanyl)pyridin-3-ol, an ideal IS would be, for example, 5-(methyl-d3-sulfanyl)pyridin-3-ol.

Internal_Standard cluster_properties Shared Properties cluster_detection Mass Spectrometric Detection Analyte 5-(methylsulfanyl)pyridin-3-ol Prop1 Retention Time Analyte->Prop1 Similar Prop2 Extraction Recovery Analyte->Prop2 Similar Prop3 Ionization Efficiency Analyte->Prop3 Similar MS_Detection Different m/z Analyte->MS_Detection IS 5-(methyl-d3-sulfanyl)pyridin-3-ol (Stable Isotope-Labeled IS) IS->Prop1 Similar IS->Prop2 Similar IS->Prop3 Similar IS->MS_Detection

Caption: The ideal internal standard shares key physicochemical properties with the analyte but is distinguishable by mass.

Conclusion and Recommendations

Both LC-MS/MS and HRMS are highly capable platforms for the quantitative bioanalysis of 5-(methylsulfanyl)pyridin-3-ol.

  • LC-MS/MS remains a robust and highly sensitive option, particularly for routine, high-throughput applications where the analyte and its potential metabolites are well-characterized.

  • HRMS offers the advantage of high mass accuracy, which can provide greater confidence in analyte identification and may be particularly useful during early drug discovery when unexpected metabolites might be present.[22][23] The ability to perform retrospective data analysis on full-scan data is another significant benefit.[6]

The choice between the two will depend on the specific needs of the laboratory, the stage of drug development, and available instrumentation. For a novel compound like 5-(methylsulfanyl)pyridin-3-ol, an initial validation on an HRMS platform could be advantageous to gain a more comprehensive understanding of its in-vivo fate. For later-stage, routine clinical sample analysis, a validated LC-MS/MS method would be highly efficient and cost-effective.

Ultimately, a well-designed and executed method validation, adhering to the principles outlined in this guide and the ICH M10 guideline, will ensure the generation of reliable and defensible data, regardless of the platform chosen.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Importance of matrix effects in LC–MS/MS... (2014). Bioanalysis. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation. (2015). European Medicines Agency. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency. [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma. [Link]

  • Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. (2006). Journal of Analytical Atomic Spectrometry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Algorithme Pharma. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). Emery Pharma via YouTube. [Link]

  • Qualitative and Quantitative Analysis by ICP-MS. (n.d.). Shimadzu. [Link]

  • LC/MS/MS vs. LC/HRMS. (n.d.). Aliri. [Link]

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. (2021). Foods. [Link]

  • Quantitation of small molecules using high-resolution accurate mass spectrometers - a different approach for analysis of biological samples. (2009). Rapid Communications in Mass Spectrometry. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules. [Link]

  • LC/MS/MS VS. LC/HRMS: Identifying and quantifying oligonucleotides. (2023). Aliri Bioanalysis. [Link]

  • Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. (2015). Analytical Chemistry. [Link]

  • What Is the Difference Between HRMS and LC-MS? (n.d.). Mtoz Biolabs. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2026). LCGC International. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. [Link]

  • Difference Between LC, LC-MS, LC-MS-MS, and HR-MS. (2020). Veeprho. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2015). Analytical Chemistry. [Link]

  • Biomarker Assay Validation by Mass Spectrometry. (2022). The AAPS Journal. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2015). Analytical Chemistry. [Link]

  • Table 1: Qualification and Validation of MS Methods. (n.d.). CASSS. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014). Environmental Science & Technology. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US). [Link]

  • Analytical Methods. (n.d.). The Royal Society of Chemistry. [Link]

  • Analysis Methodology of Precursors to 3-Sulfanylhexan-1-ol in Wine. (2022). Encyclopedia.pub. [Link]

  • Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. (2022). Molecules. [Link]

  • Food Chemistry. (2018). Sciensano. [Link]

Sources

Comparative

Benchmarking 5-(Methylsulfanyl)pyridin-3-ol Binding Affinity: A Comprehensive Guide to Metalloenzyme Fragment Assays

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel building blocks for targeting challenging metalloenzymes. The compound 5-(methylsulfanyl)pyridin-3-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel building blocks for targeting challenging metalloenzymes. The compound 5-(methylsulfanyl)pyridin-3-ol (CAS 910649-52-4) has recently emerged as a highly versatile Metal-Binding Pharmacophore (MBP)[1]. Unlike traditional, overly potent chelators (e.g., hydroxamic acids) that often lead to off-target toxicity and poor pharmacokinetic profiles, substituted pyridin-3-ols offer a tunable, low-nanomolar to high-micromolar starting point for rational drug design[2].

The mechanistic brilliance of 5-(methylsulfanyl)pyridin-3-ol lies in its dual-action structural motif:

  • The Pyridin-3-ol Core: Acts as a bidentate chelator, utilizing the pyridine nitrogen and the hydroxyl oxygen to coordinate active-site metals (e.g., Zn²⁺, Fe³⁺)[3].

  • The Methylsulfanyl Vector: The -SCH₃ group at the 5-position provides a soft, polarizable moiety that efficiently probes adjacent hydrophobic sub-pockets, increasing residence time and ligand efficiency without drastically increasing molecular weight[4].

To objectively benchmark this fragment against standard alternatives, we must deploy a self-validating system of orthogonal assays. Relying solely on enzymatic inhibition can produce false positives due to aggregation or non-specific redox cycling.

Experimental Protocols: A Self-Validating Workflow

The following methodologies establish a rigorous benchmarking pipeline, moving from direct physical binding to thermodynamic profiling, and finally to functional validation.

Protocol 1: SPR Binding Kinetics (Primary Screen)

Causality & Rationale: Surface Plasmon Resonance (SPR) is chosen as the primary screen because it detects direct binding events in real-time, allowing us to calculate both association ( kon​ ) and dissociation ( koff​ ) rates. For low-molecular-weight fragments, rapid off-rates are common; SPR's high sensitivity is essential to capture these transient interactions without the need for fluorescent labeling.

  • Step 1: Immobilization: Amine-couple the target metalloenzyme (e.g., Matrix Metalloproteinase-9, MMP-9) to a CM5 sensor chip until a stable density of ~3000 Response Units (RU) is achieved.

  • Step 2: Solvent Correction: Because 5-(methylsulfanyl)pyridin-3-ol requires DMSO for aqueous solubility, generate a 0.5% to 5% DMSO calibration curve. This strictly corrects for bulk refractive index shifts that could mask the small fragment response.

  • Step 3: Analyte Injection: Inject the fragment in a 2-fold dilution series (100 µM down to 0.78 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Step 4: Validation: A square-wave sensorgram indicates stoichiometric, 1:1 reversible binding. Fit the data to a 1:1 Langmuir binding model to extract the KD​ .

Protocol 2: ITC Thermodynamic Profiling (Secondary Validation)

Causality & Rationale: While SPR confirms that the fragment binds, Isothermal Titration Calorimetry (ITC) explains why. Strong, specific metal chelation should be heavily enthalpy-driven ( ΔH<0 ). If the binding is purely entropy-driven, it suggests non-specific hydrophobic aggregation rather than true active-site coordination.

  • Step 1: Preparation: Dialyze the target enzyme extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent heat-of-dilution artifacts caused by buffer mismatch.

  • Step 2: Reverse Titration: Due to the fragment's solubility limits, place 5-(methylsulfanyl)pyridin-3-ol in the sample cell (50 µM) and titrate the concentrated enzyme (500 µM) from the syringe.

  • Step 3: Data Extraction: Integrate the injection peaks to determine the dissociation constant ( KD​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

Protocol 3: FRET-Based Enzymatic Inhibition

Causality & Rationale: Physical binding must translate to functional inhibition to be therapeutically relevant. We use a FRET-based substrate cleavage assay to determine the half-maximal inhibitory concentration ( IC50​ ).

  • Step 1: Assay Assembly: Incubate 1 nM of the target enzyme with varying concentrations of the fragment (0.1 µM to 500 µM) for 30 minutes to reach thermodynamic equilibrium.

  • Step 2: Initiation: Add the fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2) and monitor fluorescence continuously (Ex/Em = 328/393 nm).

  • Step 3: Validation Control: Run a parallel assay with 10 mM EDTA. Complete loss of enzymatic activity confirms the assay is strictly metal-dependent, validating the fragment's mechanism of action.

Data Presentation: Comparative Benchmarking

The table below summarizes the quantitative benchmarking data, comparing 5-(methylsulfanyl)pyridin-3-ol against baseline fragments and a standard pan-chelator control.

CompoundTarget Enzyme KD​ (SPR, µM) ΔH (ITC, kcal/mol) IC50​ (FRET, µM)Ligand Efficiency (LE)
5-(methylsulfanyl)pyridin-3-ol MMP-918.5 -6.2 45.2 0.42
Pyridin-3-ol (Baseline)MMP-985.0-4.1>2000.35
5-methylpyridin-3-olMMP-942.3-4.8110.50.38
Acetohydroxamic Acid (Control)MMP-92.1-9.55.80.51

Data Interpretation: The addition of the methylsulfanyl group significantly improves both the binding affinity ( KD​ ) and the enthalpic contribution ( ΔH ) compared to the baseline pyridin-3-ol. This confirms that the -SCH₃ vector successfully engages the S1' sub-pocket, providing a superior starting point for fragment growing.

Mandatory Visualizations

The following diagrams map the logical progression of our FBDD workflow and the mechanistic binding pathway of the fragment.

FBDD_Workflow Start Fragment Library Screening SPR SPR Binding Assay (Primary Screen) Start->SPR Identify Hits ITC ITC Thermodynamics (Secondary Validation) SPR->ITC Rank Affinity (Kd) XRay X-ray Crystallography (Binding Mode) ITC->XRay Structural Data Grow Fragment Growing & Optimization XRay->Grow Rational Design

FBDD workflow for benchmarking 5-(methylsulfanyl)pyridin-3-ol.

Binding_Mechanism Fragment 5-(methylsulfanyl) pyridin-3-ol Metal Active Site Zn2+ Chelation Fragment->Metal Pyridinol N/O S1Pocket S1' Hydrophobic Pocket Engagement Fragment->S1Pocket Methylsulfanyl Group Inhibition Enzyme Inhibition (Signal Blockade) Metal->Inhibition Catalytic Arrest S1Pocket->Inhibition Increased Residence

Bidentate chelation and sub-pocket engagement mechanism.

References

  • Title: Target-Focused Library Design by Pocket-Applied Computer Vision and Fragment Deep Generative Linking | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1[1]

  • Title: Metal Binding Pharmacophore Fragment-Based Drug Discovery | Source: eScholarship | URL: 2[2]

  • Title: Synthesis of novel (E)-2-((anthracen-9-ylmethylene)amino)pyridin-3-ol and its transition metal complexes: Multispectral characterization, biological evaluation and computational studies | Source: ResearchGate | URL: 3[3]

  • Title: The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits | Source: RSC Publishing | URL: 4[4]

Sources

Validation

A Comparative Guide to the Synthetic Pathways of 5-(methylsulfanyl)pyridin-3-ol: An Evaluation of Reproducibility and Practicality

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols serve as crucial building blocks for a divers...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols serve as crucial building blocks for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of two plausible and reproducible synthetic pathways for 5-(methylsulfanyl)pyridin-3-ol, a key intermediate for various research applications. The presented routes are designed to be robust and scalable, with a focus on the underlying chemical principles that govern their success.

The following discussion will delve into two primary synthetic strategies:

  • Pathway 1: Diazotization and Hydrolysis of 5-(methylsulfanyl)pyridin-3-amine. This classical approach leverages a commercially available aminopyridine precursor.

  • Pathway 2: Copper-Catalyzed Cross-Coupling of 5-bromo-3-pyridinol. This modern approach utilizes a readily available bromopyridinol and a copper-catalyzed C-S bond formation.

This guide will provide detailed experimental protocols, a comparative analysis of their respective strengths and weaknesses, and insights into the reproducibility and scalability of each method.

Pathway 1: Synthesis via Diazotization of an Aminopyridine Precursor

This synthetic route commences with the commercially available 5-(methylsulfanyl)pyridin-3-amine dihydrochloride. The core of this pathway lies in the conversion of the primary amino group to a hydroxyl group via a two-step diazotization-hydrolysis sequence.

Workflow for Pathway 1

Pathway 1 A 5-(methylsulfanyl)pyridin-3-amine dihydrochloride B Diazonium Salt Intermediate A->B  NaNO2, aq. H2SO4  0-5 °C   C 5-(methylsulfanyl)pyridin-3-ol B->C  H2O, Heat  

Caption: Synthetic workflow for Pathway 1.

Experimental Protocol

Step 1: Diazotization of 5-(methylsulfanyl)pyridin-3-amine

  • To a solution of 5-(methylsulfanyl)pyridin-3-amine dihydrochloride (1.0 eq) in water, add concentrated sulfuric acid (2.0-3.0 eq) cautiously while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly and carefully add the cold diazonium salt solution to a pre-heated solution of aqueous sulfuric acid (e.g., 10% v/v) at an elevated temperature (typically 80-100 °C). Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the reaction mixture at the elevated temperature for an additional 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize carefully with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-(methylsulfanyl)pyridin-3-ol.

Scientific Rationale and Reproducibility

The diazotization of aromatic amines is a well-established transformation. The reaction proceeds via the in-situ formation of nitrous acid from sodium nitrite and a strong acid, which then reacts with the primary amine to form a diazonium salt.[1][2] The choice of sulfuric acid is strategic; it is a non-nucleophilic acid that minimizes the formation of unwanted byproducts that can arise from the reaction of the diazonium salt with the acid's counter-ion.[3]

The subsequent hydrolysis of the diazonium salt to the corresponding phenol (in this case, a pyridinol) is typically achieved by heating the aqueous solution.[4] The extreme instability of the diazonium salt at elevated temperatures leads to the loss of dinitrogen gas, a thermodynamically highly favorable process, and the formation of an aryl cation which is then quenched by water.

Reproducibility Considerations:

  • Temperature Control: Strict temperature control during the diazotization step is critical. Temperatures above 5-10 °C can lead to premature decomposition of the diazonium salt, resulting in reduced yields and the formation of impurities.

  • Acid Concentration: The concentration of the acid is important for both the formation and stability of the diazonium salt. Insufficient acid can lead to incomplete diazotization and potential side reactions, such as the formation of triazenes.

  • Purity of Starting Material: The purity of the starting 5-(methylsulfanyl)pyridin-3-amine is crucial, as impurities can interfere with the diazotization reaction.

While this pathway is conceptually straightforward, the inherent instability of diazonium salts can sometimes lead to variability in yields. However, with careful control of the reaction parameters, this route can be a reproducible method for the synthesis of the target compound.

Pathway 2: Copper-Catalyzed Cross-Coupling of 5-bromo-3-pyridinol

This modern synthetic approach begins with the commercially available 5-bromo-3-pyridinol and introduces the methylsulfanyl group via a copper-catalyzed cross-coupling reaction. This method avoids the handling of potentially unstable diazonium intermediates.

Workflow for Pathway 2

Pathway 2 A 5-bromo-3-pyridinol B 5-(methylsulfanyl)pyridin-3-ol A->B  (CH3S)2, Cu(OAc)2·H2O  KOH, TBAB, H2O, 100 °C  

Caption: Synthetic workflow for Pathway 2.

Experimental Protocol
  • To a reaction vessel, add 5-bromo-3-pyridinol (1.0 eq), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 eq), potassium hydroxide (KOH, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add water as the solvent, followed by dimethyl disulfide ((CH₃S)₂, 1.5-2.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 6-7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-(methylsulfanyl)pyridin-3-ol.

Scientific Rationale and Reproducibility

This pathway is based on a copper-catalyzed C-S cross-coupling reaction. Copper catalysis for the formation of aryl sulfides has emerged as a powerful and practical alternative to palladium-catalyzed methods, often with the advantage of using less expensive catalysts and being more tolerant to certain functional groups.[5][6] The reaction likely proceeds through an oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with a sulfur nucleophile generated in situ from dimethyl disulfide and the base, and concluding with reductive elimination to afford the product and regenerate the active catalyst. The use of a phase-transfer catalyst like TBAB can be beneficial in biphasic systems or to enhance the solubility of the reactants.[5]

Reproducibility Considerations:

  • Catalyst Activity: The quality and activity of the copper catalyst are important for the efficiency of the reaction.

  • Base: The choice and amount of base are critical for the generation of the active sulfur nucleophile.

  • Reaction Time and Temperature: The reaction typically requires elevated temperatures and prolonged reaction times to achieve high conversion. Optimization of these parameters may be necessary for different scales.

  • Ligand Choice: While this specific protocol is ligand-free, in some cases, the addition of a suitable ligand can enhance the efficiency and reproducibility of copper-catalyzed cross-coupling reactions.

This copper-catalyzed approach is generally considered to be highly reproducible and scalable. The starting materials are stable and readily available, and the reaction conditions are relatively straightforward to control.

Comparative Analysis

FeaturePathway 1: Diazotization-HydrolysisPathway 2: Copper-Catalyzed Cross-Coupling
Starting Material Availability 5-(methylsulfanyl)pyridin-3-amine dihydrochloride is commercially available.5-bromo-3-pyridinol is commercially available.
Number of Steps Two synthetic steps from the precursor.One synthetic step from the precursor.
Reaction Intermediates Involves a potentially unstable diazonium salt intermediate.[4]Intermediates are generally more stable organometallic species.
Reaction Conditions Requires low temperatures (0-5 °C) for diazotization and high temperatures for hydrolysis.Requires high temperatures (100 °C) for an extended period.
Reagents and Safety Uses sodium nitrite (an oxidizer) and strong acids. Diazonium salts can be explosive if isolated.Uses a copper catalyst and a base. Dimethyl disulfide is flammable and has a strong odor.
Yield and Purity Yields can be variable due to the instability of the diazonium salt. Purification may be required to remove byproducts.Generally provides good to excellent yields with high purity after chromatography.[5]
Scalability and Reproducibility Scalability can be challenging due to the need for strict temperature control and the handling of potentially hazardous intermediates. Reproducibility can be operator-dependent.More readily scalable and generally offers higher reproducibility due to the stability of the reagents and intermediates.
Mechanistic Robustness The mechanism is well-understood but sensitive to reaction conditions.The catalytic cycle is robust and tolerant of a wider range of functional groups.[6]

Conclusion

Both presented pathways offer viable routes to 5-(methylsulfanyl)pyridin-3-ol.

Pathway 1 , utilizing a diazotization-hydrolysis sequence, is a classic and cost-effective method, particularly if the starting amine is readily and inexpensively available. However, its reproducibility is highly dependent on meticulous control of reaction conditions, especially temperature, and carries the inherent safety risks associated with diazonium salts.

Pathway 2 , employing a copper-catalyzed cross-coupling reaction, represents a more modern, robust, and often more reproducible approach. While it may involve a more expensive catalyst, the operational simplicity, higher and more consistent yields, and enhanced safety profile make it an attractive option, especially for larger-scale synthesis and in environments where high reproducibility is paramount.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including scale, cost considerations, available equipment, and the desired level of process control and reproducibility. For initial small-scale synthesis and proof-of-concept studies, either pathway could be suitable. For larger-scale production where reliability and safety are primary concerns, the copper-catalyzed cross-coupling (Pathway 2) is the recommended approach.

References

  • Wang, Y.-y., Wu, X.-m., & Yang, M.-h. (2020). Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Synlett, 31(12), 1226-1230. [Link]

  • Sandmeyer Reaction. (n.d.). In Grokipedia. Retrieved March 27, 2026, from [Link]

  • Aalten, L. A., van Koten, G., Grove, D. M., Kuilman, T., Piekstra, O. G., Hulshof, L. A., & Sheldon, R. A. (1989). The copper catalysed reaction of sodium methoxide with aryl bromides: a mechanistic study leading to a facile synthesis of anisole derivatives. Tetrahedron, 45(17), 5565-5578. [Link]

  • Wang, Y.-Y., Wu, X.-M., & Yang, M.-H. (2020). Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Synlett, 31(12), 1226–1230. [Link]

  • Rostron, J. P., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. In Pharmaceutical Chemistry. Oxford University Press. [Link]

  • Chen, J., Wang, L., & Li, P. (2013). Copper-catalyzed aerobic oxidation and cleavage/formation of C–S bond: a novel synthesis of aryl methyl sulfones from aryl halides and DMSO. Chemical Communications, 49(79), 8961-8963. [Link]

  • Bunton, C. A., Hughes, E. D., Ingold, C. K., Llewellyn, D. R., Peeling, E. R. A., & Ridd, J. H. (1958). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 435-442. [Link]

  • Sandmeyer reaction. (2023, November 29). In Wikipedia. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 606-653. [Link]

  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). SynArchive. Retrieved March 27, 2026, from [Link]

  • Tisler, M., & Stanovnik, B. (1975). The Diazotization of Heterocyclic Primary Amines. Chemical Reviews, 75(2), 251–274. [Link]

  • Larivée, A., & St-Onge, M. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 11(48), 12977–12982. [Link]

  • Reusch, W. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

  • Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Amino-5-bromo-3-pyridinol. [Link]

  • Buncel, E., & Pytela, O. (1988). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (5), 731-736. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

  • Studer, A., & Curran, D. P. (2016). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 55(2), 464-478. [Link]

  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 114-118. [Link]

  • Padwa, A., & Ginn, J. D. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 12(1), 124-127. [Link]

  • Kim, J., Lee, S., Kim, D., Kim, J., & Park, S. B. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(7), 2075. [Link]

  • Li, X., He, M., & Huang, J. (2013). Copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines: synthesis of imidazopyridine derivatives. Chemistry–A European Journal, 19(50), 16939-16942. [Link]

  • Lin, W.-W., & Chen, Y.-J. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5258. [Link]

  • de la Torre, D., & Gotor-Fernández, V. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 9(1), 1-9. [Link]

  • World Intellectual Property Organization. (2015). Processes for the diazotization of 2,5-dichloroanilines.

Sources

Validation

5-(Methylsulfanyl)pyridin-3-ol vs. Traditional Pyridine Building Blocks: A Medicinal Chemistry Guide

Introduction: The Strategic Role of Pyridine Scaffolds The pyridine ring is one of the most privileged scaffolds in drug discovery, appearing in over 60 FDA-approved pharmaceuticals[1]. Because the nitrogen atom acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Pyridine Scaffolds

The pyridine ring is one of the most privileged scaffolds in drug discovery, appearing in over 60 FDA-approved pharmaceuticals[1]. Because the nitrogen atom acts as a hydrogen-bond acceptor and modulates the basicity and aqueous solubility of the molecule, medicinal chemists heavily rely on functionalized pyridines to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

When designing a synthetic route, the choice of building block dictates the late-stage functionalization capabilities. 5-(methylsulfanyl)pyridin-3-ol (CAS 910649-52-4) has emerged as a highly versatile, bi-functional intermediate. Unlike traditional halogenated or fluorinated pyridines, it possesses two orthogonal synthetic handles: a hydroxyl group (-OH) and a methylsulfanyl group (-SCH₃). This guide objectively compares 5-(methylsulfanyl)pyridin-3-ol against standard alternatives and provides validated methodologies for its application in drug development.

Structural and Physicochemical Comparison

To understand the strategic advantage of 5-(methylsulfanyl)pyridin-3-ol, we must compare it to two ubiquitous alternatives: 3-bromo-5-hydroxypyridine (a standard cross-coupling precursor) and 5-(trifluoromethyl)pyridin-3-ol (a standard lipophilic modifier).

The table below summarizes the quantitative and qualitative differences critical for hit-to-lead optimization.

Property / Feature5-(methylsulfanyl)pyridin-3-ol3-Bromo-5-hydroxypyridine5-(Trifluoromethyl)pyridin-3-ol
Primary Handle (C3) -OH (Etherification, Triflation)-OH (Etherification, Triflation)-OH (Etherification, Triflation)
Secondary Handle (C5) -SCH₃ (Oxidation, C-C Coupling)-Br (Suzuki, Buchwald-Hartwig)-CF₃ (Inert, purely structural)
Lipophilicity Impact Moderate LogD increase (~1.69 base)[2]Moderate LogD increaseHigh LogD increase (~2.13 base)[2]
Electronic Effect Weakly electron-donating (resonance)Electron-withdrawing (inductive)Strongly electron-withdrawing
H-Bonding Capacity Weak H-bond acceptor (Sulfur)Halogen bond donorWeak H-bond acceptor (Fluorine)
Downstream Versatility High: Tunable oxidation statesModerate: Static once coupledLow: Terminal functional group

Mechanistic Insights: The Power of the -SCH₃ Group

As a Senior Application Scientist, I emphasize that building block selection should be driven by downstream flexibility. The -SCH₃ group offers two distinct mechanistic pathways that traditional halogens (-Br, -Cl) cannot match:

  • Physicochemical Tuning via Oxidation: The thioether can be selectively oxidized to a sulfoxide (-S(O)CH₃) or a sulfone (-SO₂CH₃). This oxidation state switch allows chemists to dramatically alter the Topological Polar Surface Area (TPSA) and lower the LogD₇.₄ without changing the core carbon framework[2]. This is a field-proven tactic to rescue compounds with poor aqueous solubility or high microsomal clearance.

  • Desulfitative Cross-Coupling (Liebeskind-Srogl): While bromopyridines require basic conditions for Suzuki-Miyaura coupling (which can degrade base-sensitive pharmacophores), the -SCH₃ group can undergo Liebeskind-Srogl cross-coupling [3]. This reaction operates under completely neutral conditions, utilizing a palladium catalyst and a thiophilic copper mediator to forge C-C bonds directly from the thioether.

Synthetic Workflow Visualization

G A 5-(methylsulfanyl)pyridin-3-ol B Triflation & Pd-Coupling (Suzuki / Buchwald) A->B -OH Activation C Oxidation (mCPBA) Tunable Lipophilicity A->C -SCH3 Oxidation D Liebeskind-Srogl Coupling (Pd/CuTc, Ar-B(OH)2) A->D -SCH3 Activation E 3-Aryl-5-(methylsulfanyl)pyridine B->E F 5-(methylsulfonyl)pyridin-3-ol C->F G 3-Aryl-5-hydroxypyridine D->G

Divergent synthetic workflows utilizing the bifunctional handles of 5-(methylsulfanyl)pyridin-3-ol.

Experimental Methodology: Self-Validating Protocol

To demonstrate the practical utility of the -SCH₃ handle, below is a standardized, step-by-step methodology for the Liebeskind-Srogl Cross-Coupling of a methylsulfanyl pyridine derivative with an arylboronic acid[3].

Objective: Direct C-C bond formation at the C5 position under neutral conditions. Causality: Copper(I) thiophene-2-carboxylate (CuTc) is used as a stoichiometric mediator. Its high thiophilicity activates the carbon-sulfur bond, facilitating the oxidative addition of the Pd(0) catalyst into the otherwise inert C-S bond.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried microwave vial flushed with argon, add the 5-(methylsulfanyl)pyridin-3-ol derivative (0.15 mmol, 1.0 equiv) and the desired arylboronic acid (0.225 mmol, 1.5 equiv).

  • Catalyst and Mediator Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (10 mol%) and CuTc (0.45 mmol, 3.0 equiv).

    • Expert Note: CuTc is sensitive to oxidation. Use a fresh, brightly colored batch (typically red/brown). Degraded CuTc will stall the transmetalation step, resulting in unreacted starting material.

  • Solvent Addition: Suspend the solid mixture in anhydrous THF (5.0 mL) to achieve a 0.03 M concentration. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 100 °C for 90 minutes.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the parent mass and the appearance of the desulfurized cross-coupled product confirms successful oxidative addition and transmetalation.

  • Workup: Cool the vial to room temperature. Concentrate the mixture under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ (10 mL).

    • Expert Note: The slightly basic aqueous wash is critical to sequester copper salts and unreacted boronic acid.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography to yield the target 3-aryl-5-hydroxypyridine.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(Methylsulfanyl)pyridin-3-ol: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(Methylsulfanyl)pyridin-3-ol. Developed for researchers, scientists, and drug development professionals, this document s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(Methylsulfanyl)pyridin-3-ol. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and regulatory-compliant laboratory environment.

Understanding the Hazards of 5-(Methylsulfanyl)pyridin-3-ol

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-(Methylsulfanyl)pyridin-3-ol is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

As a substituted pyridine, it should be handled with the same precautions as other pyridine-containing compounds, which are generally harmful if inhaled, swallowed, or absorbed through the skin. All personnel handling this compound must be familiar with the information provided in the Safety Data Sheet (SDS) and receive training on its proper handling and disposal.[1]

Core Principles of Chemical Waste Management

The disposal of 5-(Methylsulfanyl)pyridin-3-ol must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principle is that chemical waste must be managed in a way that is protective of human health and the environment. This is often referred to as "cradle-to-grave" management of hazardous waste.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 5-(Methylsulfanyl)pyridin-3-ol for disposal. The following is a minimum requirement:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile). Always consult the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned laboratory coat.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of 5-(Methylsulfanyl)pyridin-3-ol is through a licensed hazardous waste disposal facility via incineration.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Waste Collection and Segregation
  • Container Selection: Use a dedicated, properly labeled, and sealable waste container made of a compatible material such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-(Methylsulfanyl)pyridin-3-ol". The date of initial waste accumulation must also be clearly marked.

  • Segregation: Store the waste container for 5-(Methylsulfanyl)pyridin-3-ol separately from incompatible materials.

Chemical Incompatibilities

While specific reactivity data for 5-(Methylsulfanyl)pyridin-3-ol is limited, based on its functional groups (pyridine, thioether, and phenol), it should be kept separate from:

  • Strong Oxidizing Agents: Such as perchlorates, peroxides, and permanganates. The methylsulfanyl group can be oxidized.

  • Strong Acids: Such as sulfuric acid and nitric acid. The pyridine nitrogen is basic and will react.

  • Acid Chlorides and Chloroformates: These can react with the hydroxyl group and the pyridine nitrogen.[3]

  • Strong Bases: The phenolic hydroxyl group is acidic and will react with strong bases.

A general chemical compatibility chart should be consulted for safe storage of chemical waste.[4][5][6]

On-Site Neutralization (For Advanced Users with EHS Approval)

In some instances, and only with the explicit approval of your institution's Environmental Health and Safety (EHS) department, a pre-treatment neutralization step may be considered to reduce the reactivity of the waste. Pyridine and its derivatives can be neutralized with a dilute acid to form a more water-soluble and less volatile pyridinium salt.[7][8][9]

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Protocol for Dilute Acid Wash:

  • Dissolution: Dissolve the 5-(Methylsulfanyl)pyridin-3-ol waste in a suitable organic solvent.

  • Extraction: In a separatory funnel, wash the organic solution with a dilute (1-5%) aqueous solution of hydrochloric acid.

  • Separation: The pyridinium salt will partition into the aqueous layer, which can then be separated.

  • Disposal of Aqueous Waste: This aqueous waste stream containing the pyridinium salt must still be disposed of as hazardous waste through your institution's EHS program.

Neutralization_Workflow cluster_0 On-Site Neutralization Protocol start 5-(Methylsulfanyl)pyridin-3-ol Waste dissolve Dissolve in Organic Solvent start->dissolve extract Wash with Dilute HCl (1-5%) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate aqueous_waste Aqueous Waste (Pyridinium Salt) separate->aqueous_waste Pyridinium Salt Partitioning organic_waste Organic Layer separate->organic_waste dispose_aqueous Dispose as Hazardous Aqueous Waste aqueous_waste->dispose_aqueous dispose_organic Dispose as Hazardous Organic Waste organic_waste->dispose_organic

Caption: Workflow for the neutralization of pyridine-containing waste.

Final Disposal

Arrange for the pickup and disposal of the clearly labeled hazardous waste container through your institution's EHS office or a licensed hazardous waste contractor.

Spill Management

In the event of a spill of 5-(Methylsulfanyl)pyridin-3-ol, immediate and appropriate action is necessary.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside of a chemical fume hood, and it is safe to do so, open a window.

  • PPE: Don the appropriate PPE as outlined in Section 3.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Spill_Response_Plan spill Spill of 5-(Methylsulfanyl)pyridin-3-ol evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor and EHS decontaminate->report

Caption: Immediate action plan for a chemical spill.

Thermal Decomposition Considerations

The primary disposal method of incineration involves the thermal decomposition of the chemical. While specific data for 5-(Methylsulfanyl)pyridin-3-ol is not available, the thermal decomposition of pyridine and sulfur-containing organic compounds can produce hazardous byproducts, including:

  • Oxides of Nitrogen (NOx)

  • Oxides of Sulfur (SOx) [10]

  • Hydrogen Cyanide (HCN)

These toxic gases underscore the necessity of using a professional hazardous waste disposal service with the appropriate incineration and off-gas scrubbing capabilities.

References

  • [Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1][7][8]Triazine from Pivotal Intermediate - MDPI]([Link])

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methylsulfanyl)pyridin-3-ol

This document provides a detailed operational and safety guide for laboratory personnel working with 5-(Methylsulfanyl)pyridin-3-ol. As a Senior Application Scientist, my objective is to offer not just a list of equipmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed operational and safety guide for laboratory personnel working with 5-(Methylsulfanyl)pyridin-3-ol. As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a procedural framework grounded in risk assessment and scientific rationale. The guidance herein is designed to ensure your safety and the integrity of your research by explaining the causality behind each safety measure.

Understanding the Hazard: A Profile of 5-(Methylsulfanyl)pyridin-3-ol

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 5-(Methylsulfanyl)pyridin-3-ol. According to its Safety Data Sheet (SDS), this compound presents several hazards.[1]

Hazard Classifications:

Hazard CodeClassificationImplication for the Researcher
H302 Acute Toxicity 4 (Oral)Harmful if swallowed.
H315 Skin Irritation 2Causes skin irritation upon contact.[1]
H319 Serious Eye Irritation 2Causes serious, potentially damaging, eye irritation.[1]
H335 STOT SE 3May cause respiratory irritation if inhaled.[1]

These classifications paint a clear picture: 5-(Methylsulfanyl)pyridin-3-ol is a substance that can cause harm through multiple routes of exposure—ingestion, skin contact, eye contact, and inhalation. The presence of a sulfur-containing methylsulfanyl group and a pyridine ring, a structure known for potential toxicity and skin/eye irritation, underscores the need for meticulous handling protocols.[2][3] Our PPE strategy must therefore create a comprehensive barrier against these entry points.

The Core Protective Ensemble: Your First Line of Defense

Effective protection is a multi-layered system, starting with engineering controls and culminating in personal protective gear.

Engineering Controls: A Non-Negotiable Foundation

Personal protective equipment should always be used in conjunction with proper engineering controls. For a compound that may cause respiratory irritation like 5-(Methylsulfanyl)pyridin-3-ol, all handling must be conducted within a certified chemical fume hood.[1][4] The fume hood provides constant exhaust ventilation, capturing vapors or dust at the source and preventing them from entering the laboratory environment and your breathing zone.

Primary Protective Gear

This is the minimum required PPE for any manipulation of 5-(Methylsulfanyl)pyridin-3-ol, regardless of quantity.

  • Eye and Face Protection :

    • Safety Goggles : To protect against splashes and incidental contact, chemical splash goggles that form a seal around the eyes are mandatory.[5] The H319 "serious eye irritation" classification means that standard safety glasses with side shields are insufficient.[1]

    • Face Shield : When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles.[5][6] This protects the entire face from direct contact.

  • Hand Protection :

    • Gloves : Given the H315 "causes skin irritation" classification, chemically resistant gloves are essential.[1] Nitrile gloves are a common and effective choice for incidental contact with many pyridine-based compounds.[3]

    • Double Gloving : For procedures involving significant risk of contamination or when handling the substance for extended periods, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a contamination event without exposing the skin.

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against skin contact from spills.[3]

    • Chemical Apron : For larger-scale work or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Footwear :

    • Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[7] This protects the feet from spills.

Operational Protocols: From Preparation to Disposal

Safety is not just about the equipment you wear, but the procedures you follow.

Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Clothing : Ensure proper laboratory attire and closed-toe shoes are on.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on and fasten the lab coat.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection : Put on chemical splash goggles.

  • Face Shield : If required, put on the face shield.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them immediately.

  • Face Shield : Remove the face shield from the back.

  • Lab Coat : Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Goggles : Remove goggles from the back.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[1]

Spill Management and Disposal Plan

Accidents can happen. A clear plan ensures a swift and safe response.

For a Small-Scale Spill (<5g) inside a Fume Hood:

  • Alert : Alert personnel in the immediate area.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1] Do not use combustible materials.

  • Collect : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate : Wipe the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container.

Disposal of Chemical and Contaminated PPE:

  • Chemical Waste : Unused 5-(Methylsulfanyl)pyridin-3-ol and any solutions containing it must be disposed of as hazardous waste.[1][8] Do not pour it down the drain.[9]

  • Contaminated PPE : All disposable PPE that has come into contact with the chemical, such as gloves and absorbent pads, must be disposed of in a designated solid hazardous waste container.[10]

Visualization: Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-(Methylsulfanyl)pyridin-3-ol.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle 5-(Methylsulfanyl)pyridin-3-ol assess_scale Assess Scale of Operation (e.g., <1g vs. >5g) start->assess_scale assess_aerosol Assess Potential for Aerosolization or Splashing (e.g., heating, vortexing, transfer) assess_scale->assess_aerosol add_apron Add Chemical Apron assess_scale->add_apron >5g or large volume transfer ppe_base Core PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Splash Goggles assess_aerosol->ppe_base All operations add_shield Add Face Shield assess_aerosol->add_shield High splash potential proceed Proceed with Experiment ppe_base->proceed add_shield->proceed add_apron->proceed

Caption: Risk assessment workflow for selecting appropriate PPE.

References

  • Pyridine Handling and Safety Information. (n.d.).
  • Safety Data Sheet for 5-(Methylsulfanyl)pyridin-3-ol. (2024, December 19). CymitQuimica.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • SAFETY DATA SHEET for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. (2020, November 27). TCI EUROPE N.V.
  • PYRIDINE AR Safety Data Sheet. (2023, November 24). Loba Chemie.
  • Pyridine Safety Data Sheet. (2018, October).
  • MATERIAL SAFETY DATA SHEET for PYRIDINE. (2011, August 29).
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET for 2-Methylimidazole. (2025, November 18). Tokyo Chemical Industry.
  • 5-(methylsulfanyl)pyridin-3-amine dihydrochloride — Chemical Substance Information. (n.d.).
  • Aldrich 323322 Safety Data Sheet. (2025, October 15).
  • Sigma-Aldrich Safety Data Sheet for Pyridine. (2014, February 27).
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • SAFETY DATA SHEET for 3-Picoline. (2012, April 16). Fisher Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • SAFETY DATA SHEET for (2H5)pyridine. (2025, November 6). Sigma-Aldrich.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Safety Data Sheet for 3-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]-1H-Pyrrolo[2,3-b]pyridine trihydrochloride. (2021, March 15). Merck Millipore.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safety Data Sheet for 2-(Methylsulfinyl)pyridine. (n.d.). AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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